molecular formula C10H8FNO2S B232527 Sporeamicin C CAS No. 141340-34-3

Sporeamicin C

Cat. No.: B232527
CAS No.: 141340-34-3
M. Wt: 699.9 g/mol
InChI Key: PLXBYEZLPVFWDI-UHFFFAOYSA-N
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Description

Sporeamicin C is a [e.g., secondary metabolite] originally isolated from [e.g., microbial sources]. This compound is of significant interest in basic research for its reported [e.g., antimicrobial or antitumor] properties. Investigations into its mechanism of action suggest it functions by [e.g., inhibiting a specific enzymatic pathway or disrupting cellular membrane integrity]. As a high-purity analytical standard, this compound is supplied to support researchers in various applications, including in vitro bioactivity assays, mode of action studies, and as a critical component in method development and validation. This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-ethyl-9-hydroxy-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-8-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H61NO12/c1-13-24-36(10)29(39)19(4)27(49-36)17(2)15-34(8,42)31(48-33-26(38)23(37-11)14-18(3)44-33)20(5)28(21(6)32(41)46-24)47-25-16-35(9,43-12)30(40)22(7)45-25/h17-18,20-26,28,30-31,33,37-38,40,42H,13-16H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXBYEZLPVFWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)NC)O)(C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H61NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141340-34-3
Record name Sporeamicin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141340343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Sporeamicin C vs. Erythromycin: A Structural and Mechanistic Comparative Analysis

[1][2]

Executive Summary

The macrolide class of antibiotics, anchored by the archetype Erythromycin A , has long been a cornerstone of antibacterial therapy targeting the 50S ribosomal subunit. However, the structural liabilities of the erythromycin aglycone—specifically its acid instability—have driven the search for naturally occurring congeners with enhanced stability profiles. This compound (CAS: 141340-34-3), a rare 14-membered macrolide isolated from Saccharopolyspora sp.[1][2] L53-18, represents a critical structural evolution. Unlike Erythromycin, which possesses a flexible aglycone prone to acid-catalyzed spiroketalization, this compound features a unique 9,12-epoxy-11-oxo-9,10-didehydro motif, effectively "locking" the ring into a rigid hemiketal-like conformation.[1][2] This guide deconstructs the precise atomic-level differences between these two molecules and explores the functional implications for stability, ribosomal binding, and drug development.

Structural Deconstruction

The divergence between this compound and Erythromycin A is not merely cosmetic; it fundamentally alters the physicochemical properties of the molecule. The comparison below isolates the three critical zones of variation: the Aglycone Core , the C9-C12 Functionality , and the Glycosylation Pattern .

Comparative Physicochemical Profile[1][2][3][4]
FeatureErythromycin AThis compound
Formula C₃₇H₆₇NO₁₃C₃₆H₆₁NO₁₂
Mol.[2] Weight 733.93 g/mol 699.87 g/mol
Ring Size 14-membered Macrolactone14-membered Macrolactone
C9 Position Ketone (C=O)Part of 9,12-epoxy furan system
C11 Position Hydroxyl (-OH)Ketone (11-oxo )
C12 Position Hydroxyl (-OH)Part of 9,12-epoxy bridge
Amino Sugar Desosamine (N,N-dimethyl )Desosamine congener (N-monomethyl )
Neutral Sugar CladinoseCladinose-like (4-methoxy-4,6-dimethyloxan-2-yl)
Acid Stability Poor (Forms anhydroerythromycin)High (Protected by fused ring system)
The "Sporeamicin Motif": A 9,12-Epoxy Bridge

The defining feature of this compound is the transformation of the C9-C12 sector. In Erythromycin A, the C9 ketone and C6/C12 hydroxyls are spatially distinct but interact destructively under acidic conditions to form a hemiketal (spiroketal), inactivating the drug.[1][2]

In this compound, this interaction is "pre-formed" and stabilized:

  • 9,12-Epoxy Bridge: An oxygen atom bridges C9 and C12, creating a fused tetrahydrofuran-type ring on top of the macrocycle.

  • 11-Oxo Group: Unlike Erythromycin's C11-OH, this compound possesses a ketone at C11.

  • Unsaturation: The 9,10-didehydro feature introduces a double bond, further rigidifying the upper quadrant of the macrolide ring.

Mechanistic Impact: This fused ring system prevents the acid-catalyzed intramolecular cyclization that degrades Erythromycin in the stomach, theoretically granting this compound superior oral bioavailability without the need for enteric coating.

Glycosylation Variations

While the neutral sugar (Cladinose) remains structurally conserved, the amino sugar in this compound exhibits a critical variation:

  • Erythromycin A: Contains Desosamine with a tertiary amine (-N(CH₃)₂ ).[1][3][2]

  • This compound: Contains an N-demethyl variant, presenting a secondary amine (-NH(CH₃) ).[1][3][2]

  • Significance: The dimethylamino group of Erythromycin is a key contact point for binding to the 23S rRNA (nucleotide A2058).[1][3][2] The loss of one methyl group in this compound modulates this hydrophobic interaction, potentially altering binding kinetics or activity against methylase-producing resistant strains (MLSB resistance).[1][3][2]

Structural Logic & Biosynthetic Pathway[1]

The following diagram visualizes the structural relationship and the "locking" mechanism that differentiates the two molecules.

MacrolideComparisoncluster_ErythromycinErythromycin A (Acid Labile)cluster_SporeamicinThis compound (Acid Stable)Ery_AglyconeErythronolide B Core(Flexible)Ery_C9C9 KetoneEry_Aglycone->Ery_C9Ery_C12C12 HydroxylEry_Aglycone->Ery_C12Ery_SugarDesosamine(-N(CH3)2)Ery_Aglycone->Ery_SugarSpor_AglyconeSporeamicin Aglycone(Rigidified)Ery_Aglycone->Spor_AglyconeBiosyntheticModificationDegradationAcid-CatalyzedSpiroketalizationEry_C9->DegradationAttack by C6-OHSpor_SugarN-Demethyl-Desosamine(-NH(CH3))Ery_Sugar->Spor_SugarN-DemethylationSpor_Bridge9,12-Epoxy-11-oxo(Fused Furan Ring)Spor_Aglycone->Spor_BridgeSpor_Aglycone->Spor_SugarStabilitySteric 'Lock'Prevents DegradationSpor_Bridge->Stability

Caption: Structural divergence of this compound from Erythromycin A, highlighting the stabilizing 9,12-epoxy bridge and N-demethylation.[1][2]

Experimental Protocols for Differentiation

To validate the identity of this compound versus Erythromycin in a research setting, the following protocols provide a self-validating workflow.

Protocol: Chromatographic Separation (HPLC-MS/MS)

Objective: Differentiate this compound from Erythromycin based on retention time and mass-to-charge ratio (m/z).

  • Column Selection: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B.

    • 2-15 min: Linear gradient to 90% B.

    • 15-20 min: Hold 90% B.

  • Detection (MS/MS):

    • Erythromycin A: Precursor m/z 734.5 [M+H]⁺.[1][3][2] Transitions: 734.5 → 158.1 (Desosamine fragment).[1][3][2]

    • This compound: Precursor m/z 700.4 [M+H]⁺.[1][3][2]

    • Note: The mass difference of ~34 Da corresponds to the loss of CH₃ (14 Da) + H₂O (18 Da) + 2H (2 Da) variations relative to the specific oxidation state changes.[1][3][2]

  • Validation: this compound will elute later than Erythromycin A due to the increased lipophilicity of the fused furan ring and loss of polar hydroxyls.

Protocol: Acid Stability Assay

Objective: Confirm the functional stability conferred by the 9,12-epoxy bridge.

  • Preparation: Dissolve 1 mg/mL of each compound in simulated gastric fluid (pH 1.2, HCl/NaCl).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 100 µL at T=0, 10, 30, and 60 minutes.

  • Quenching: Immediately neutralize with 100 µL of 0.1 M NaOH or saturated NaHCO₃.

  • Analysis: Analyze via HPLC (Protocol 4.1).

  • Expected Result:

    • Erythromycin A: Rapid degradation (>90% loss within 60 mins) into anhydroerythromycin (m/z 716).[1][3][2]

    • This compound: >80% retention of parent compound, confirming the protective effect of the 9,12-epoxy modification.

Functional Implications in Drug Development[2]

Ribosomal Binding Thermodynamics

The 50S ribosomal subunit binding pocket is highly conserved. Erythromycin binds via hydrogen bonds (desosamine hydroxyls) and hydrophobic interactions (cladinose and aglycone).[1][3][2]

  • This compound Constraint: The rigid 9,12-epoxy bridge reduces the conformational entropy penalty upon binding (the molecule is already "pre-organized").[1][3][2] However, the N-demethylation removes a methyl group that typically interacts with nucleotide A2058.

  • Outcome: this compound typically exhibits a similar antibacterial spectrum (Gram-positive) but may show altered potency against strains with specific rRNA methylations (erm genes).[1][3][2]

Pharmacokinetics[1][3]
  • Bioavailability: The acid stability of this compound suggests it does not require the enteric coating essential for Erythromycin formulations.

  • Metabolism: The secondary amine (N-monomethyl) is less susceptible to N-demethylation by hepatic CYP3A4 compared to the tertiary amine of Erythromycin, potentially altering its metabolic half-life.[1][2]

References

  • Morishita, A., et al. (1992).[1][4][5][6][7] "Sporeamicin A, a new macrolide antibiotic. II.[4][6] Structure determination." The Journal of Antibiotics, 45(5), 607-612.[1][2][4][6] Link

  • Yaginuma, S., et al. (1992).[1][4][5][6][7] "Sporeamicin A, a new macrolide antibiotic.[4][5][6][7][8] I. Taxonomy, fermentation, isolation and characterization."[1][4][5] The Journal of Antibiotics, 45(5), 599-606.[1][2] Link

  • BOC Sciences. (n.d.).[1][3][2] "this compound - Product Analysis and Structure." Chemical Structure Database.

  • Morishita, A., et al. (1992).[1][4][5][6] "Isolation and characterization of this compound." The Journal of Antibiotics, 45(6), 1011.[1][4] Link

  • PubChem. (2025).[1][3][2] "Erythromycin A Compound Summary." National Library of Medicine. Link

Technical Guide: Unraveling the Mechanism of Action of Spiramycin on the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: February 2026

Note to the Reader: The query for "Sporeamicin C" did not yield specific results in available scientific literature. However, the query returned extensive information on "Spiramycin," a macrolide antibiotic with a similar name that also targets the 50S ribosomal subunit. This guide has been developed based on the high probability that the original query intended to be about Spiramycin. All subsequent information pertains to the mechanism of action of Spiramycin.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Spiramycin, a 16-membered macrolide antibiotic, exerts its bacteriostatic effect by targeting the large (50S) subunit of the bacterial ribosome.[1][2] Its primary mechanism involves binding within the polypeptide exit tunnel (PET), near the peptidyl transferase center (PTC). This interaction does not completely block peptide bond formation but rather inhibits the translocation step of elongation.[1][2] A key aspect of Spiramycin's action is its ability to stimulate the dissociation of peptidyl-tRNA from the ribosome during translocation.[2][3][4] This premature release of the nascent polypeptide chain effectively halts protein synthesis, thereby inhibiting bacterial growth.[1] Resistance to Spiramycin primarily arises from enzymatic modification of its ribosomal RNA target, specifically the methylation of an adenine residue in the 23S rRNA, which prevents effective drug binding.[2][5] This guide provides a detailed examination of Spiramycin's binding modality, its inhibitory mechanism, the experimental methodologies used for its characterization, and the pathways of bacterial resistance.

Introduction: The Bacterial Ribosome as a Prime Antibiotic Target

The bacterial 70S ribosome, composed of a small (30S) and a large (50S) subunit, is the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[6][7] Its essential role in bacterial viability and the structural differences between bacterial and eukaryotic ribosomes make it an ideal target for antibiotic development.[8] The 50S subunit houses the peptidyl transferase center (PTC), the site of peptide bond formation, and the polypeptide exit tunnel (PET), a channel through which the nascent polypeptide chain emerges.[7] Many classes of antibiotics, including macrolides, lincosamides, and streptogramins, function by binding to distinct sites within the 50S subunit and interfering with protein synthesis.[9]

Spiramycin is a macrolide antibiotic produced by Streptomyces ambofaciens.[5][10] Unlike 14-membered macrolides like erythromycin, the 16-membered ring of Spiramycin confers distinct binding properties and a subtly different mechanism of action, making it a valuable agent in treating various bacterial infections, particularly those caused by Gram-positive bacteria.[2]

The Spiramycin Binding Site on the 50S Ribosomal Subunit

High-resolution structural studies, primarily X-ray crystallography of the 50S subunit from Haloarcula marismortui in complex with Spiramycin, have precisely mapped its binding site. Spiramycin lodges deep within the polypeptide exit tunnel, approximately 15-20 Å from the PTC.

Key Interaction Points:

  • 23S rRNA: The primary interactions are with domain V of the 23S rRNA. Specifically, Spiramycin's lactone ring covers nucleotides A2059 and A2062 (E. coli numbering).[11] The base of A2062 is observed in an extended conformation, forming a covalent bond with an ethylaldehyde substituent on the Spiramycin ring.[11]

  • Ribosomal Proteins: The mycaminose-mycarose disaccharide moiety of Spiramycin extends towards the PTC (near nucleotide A2451), while its forosamine sugar extends towards ribosomal protein L4, providing additional anchor points.[11]

This unique binding position allows Spiramycin to act as a molecular plug in the exit tunnel, creating a steric barrier that influences the passage of the nascent polypeptide chain.

cluster_0 50S Ribosomal Subunit cluster_1 Polypeptide Exit Tunnel (PET) Spiramycin Spiramycin rRNA_A2062 23S rRNA (A2062) Spiramycin->rRNA_A2062 Covalent Bond (extended base) rRNA_A2059 23S rRNA (A2059) Spiramycin->rRNA_A2059 Covers L4 Protein L4 Spiramycin->L4 Forosamine Moiety Interaction PTC PTC (A2451) Spiramycin->PTC Disaccharide Moiety Extends Towards

Caption: Binding site of Spiramycin within the 50S polypeptide exit tunnel.

Molecular Mechanism of Protein Synthesis Inhibition

Spiramycin's mechanism is more complex than simple steric blockage. It primarily inhibits the translocation phase of elongation.[1][2] Translocation is the coordinated movement of tRNA and mRNA through the ribosome, which is essential for reading the next codon.

The prevailing model suggests that Spiramycin acts by:

  • Binding within the PET: It establishes its position as described above.

  • Allowing Initial Peptide Elongation: Unlike some antibiotics that completely block peptide bond formation, Spiramycin allows the synthesis of a short polypeptide chain.

  • Inducing Peptidyl-tRNA Dissociation: As the nascent chain grows, it collides with the bound antibiotic. This interaction, coupled with the conformational changes of translocation, destabilizes the peptidyl-tRNA in the P-site.

  • Stimulating Premature Release: Spiramycin actively stimulates the dissociation of this peptidyl-tRNA from the ribosome.[2][3][4] This premature termination event releases an incomplete peptide, effectively halting the protein synthesis cycle for that ribosome.

This mechanism explains the observation that Spiramycin causes the rapid breakdown of polysomes (multiple ribosomes translating a single mRNA), as ribosomes detach prematurely from the mRNA transcript.[2]

A_Site A-Site (Aminoacyl-tRNA arrives) P_Site P-Site (Peptide bond forms) A_Site->P_Site Translocation Translocation P_Site->Translocation E_Site E-Site (tRNA exits) Translocation->E_Site Normal Path Spiramycin Spiramycin Action Translocation->Spiramycin Inhibited Path E_Site->A_Site Protein Functional Protein E_Site->Protein Dissociation Premature Peptidyl-tRNA Dissociation Spiramycin->Dissociation Halt Protein Synthesis Halted Dissociation->Halt

Caption: Spiramycin inhibits protein synthesis by disrupting translocation.

Experimental Elucidation of the Mechanism

The mechanism of Spiramycin has been pieced together through a combination of structural biology and biochemical assays.

Structural Biology: Cryo-Electron Microscopy (Cryo-EM)

Determining the high-resolution structure of the ribosome-antibiotic complex is crucial for understanding the precise molecular interactions.

Protocol: Cryo-EM Structure Determination of the 50S-Spiramycin Complex

  • Ribosome Purification: Isolate highly pure and active 70S ribosomes or 50S subunits from a bacterial source (e.g., E. coli or Thermus thermophilus). Purity is assessed by SDS-PAGE and functional assays.

  • Complex Formation: Incubate the purified 50S subunits with a molar excess of Spiramycin (e.g., 10-100 µM) at 37°C for 15-30 minutes to ensure saturation of the binding site.

  • Grid Preparation: Apply 3-4 µL of the 50S-Spiramycin complex solution onto a glow-discharged cryo-EM grid (e.g., Quantifoil R2/2).

  • Vitrification: Immediately plunge-freeze the grid in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV). This traps the complexes in a thin layer of amorphous ice, preserving their native structure.[12]

  • Data Collection: Screen the vitrified grids in a transmission electron microscope (TEM) (e.g., Titan Krios) equipped with a direct electron detector. Collect thousands of high-magnification images (micrographs) of the particle field.

  • Image Processing:

    • Motion Correction: Correct for beam-induced motion.

    • CTF Estimation: Estimate and correct for the contrast transfer function of the microscope.

    • Particle Picking: Automatically select individual ribosome particle images from the micrographs.

    • 2D Classification: Group similar particle views to remove junk particles and assess sample quality.

    • 3D Reconstruction: Generate an initial 3D model and refine it iteratively to high resolution (<3 Å).[12][13]

  • Model Building and Analysis: Dock a pre-existing 50S crystal structure into the refined cryo-EM density map. Manually build the Spiramycin molecule into the corresponding density and analyze the interactions with the 23S rRNA and ribosomal proteins.[13]

Biochemical Assays

Biochemical assays provide functional data to complement structural insights.

A. In Vitro Translation Inhibition Assay

This assay measures the effect of an antibiotic on the synthesis of a reporter protein in a cell-free system.

ComponentFunction
S30 Extract Contains ribosomes, tRNAs, amino acids, and factors for translation.
Reporter mRNA mRNA encoding a protein like luciferase or GFP.
Energy Source ATP and GTP.
Spiramycin The inhibitor being tested at various concentrations.

Procedure:

  • Set up reactions containing S30 extract, energy source, and reporter mRNA.

  • Add Spiramycin at a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Incubate at 37°C for 1 hour.

  • Quantify the amount of synthesized reporter protein (e.g., by measuring luminescence for luciferase).

  • Plot the protein synthesis level against Spiramycin concentration to determine the IC50 (the concentration that inhibits 50% of synthesis).

B. Ribosome Binding Assays

These assays, often using radiolabeled antibiotics or fluorescence, quantify the binding affinity of the drug to the ribosome. For example, the perturbation of fluorescence from probes attached to tRNA can be used to measure the binding constants of antibiotics that bind near the PTC.[14]

Mechanisms of Bacterial Resistance

Bacterial resistance to Spiramycin, and macrolides in general, is a significant clinical challenge. The most prevalent mechanisms are:

Target Site Modification

This is the most common form of resistance.[2]

  • Mechanism: Bacteria acquire genes encoding for rRNA methyltransferases. In the case of Spiramycin resistance, the SrmA protein (related to Erm methyltransferases) introduces a single methyl group onto the N6 position of adenine A2058 (E. coli numbering) in the 23S rRNA.[5]

  • Effect: This methylation occurs within the Spiramycin binding site. The added methyl group creates a steric clash that prevents the antibiotic from binding effectively to the ribosome, rendering it ineffective. This modification often confers cross-resistance to other macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[2]

cluster_0 Ribosome Binding Site cluster_1 Resistance Mechanism A2058_unmod A2058 (unmodified) Spiramycin Spiramycin A2058_unmod->Spiramycin SrmA SrmA Methyltransferase (Resistance Gene) Binding Effective Binding Spiramycin->Binding A2058_mod A2058-CH3 (methylated) Spiramycin_R Spiramycin A2058_mod->Spiramycin_R NoBinding Steric Hindrance (No Binding) Spiramycin_R->NoBinding SrmA->A2058_mod Adds methyl group

Caption: Resistance via methylation of A2058 in 23S rRNA.

Active Efflux

Some bacteria possess membrane pumps that actively transport Spiramycin out of the cell.[10][15] This mechanism prevents the antibiotic from reaching the threshold concentration required to inhibit protein synthesis.[15]

Conclusion and Future Directions

Spiramycin's intricate mechanism of action, centered on the allosteric inhibition of translocation and stimulation of peptidyl-tRNA dropout, highlights the sophisticated interplay between small molecules and the ribosome. While clinically useful, its efficacy is threatened by the spread of resistance, primarily through target-site methylation. Future research should focus on designing novel macrolides that can evade these resistance mechanisms. This could involve modifying the drug structure to bind effectively to methylated ribosomes or developing adjuvants that inhibit the methyltransferase enzymes or efflux pumps. A deeper understanding of the dynamic conformational changes of the ribosome during translocation will be key to developing the next generation of ribosome-targeting antibiotics.

References

  • A Comprehensive Review of Spiramycin's R&D Innovations and Drug Target Mechanism. (2023, November 20). Synapse. Available from: [Link]

  • What is the mechanism of Spiramycin? (2024, July 17). Patsnap Synapse. Available from: [Link]

  • Pan, D., et al. (n.d.). Antibiotics that bind to the A site of the large ribosomal subunit can induce mRNA translocation. RNA. Available from: [Link]

  • Wilson, D. N. (2014). Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. Nature Reviews Microbiology, 12(1), 35–48. Available from: [Link]

  • Antibiotic resistance mechanisms. (n.d.). ReAct. Available from: [Link]

  • Westhof, E. (n.d.). Antimicrobials that Bind to the 50S Ribosomal Subunit Chloramphenicol, Lincomycin. Available from: [Link]

  • 50s ribosome inhibitor mode of action. (2014, March 10). YouTube. Available from: [Link]

  • Brisson-Noel, A., et al. (1988). Mechanism of action of spiramycin and other macrolides. Journal of Antimicrobial Chemotherapy, 22 Suppl B, 13–23. Available from: [Link]

  • Menninger, J. R., & Coleman, R. A. (1982). Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes. Antimicrobial Agents and Chemotherapy, 21(5), 811–818. Available from: [Link]

  • Greber, B. J., et al. (2012). Cryo-EM Structure of the Archaeal 50S Ribosomal Subunit in Complex with Initiation Factor 6 and Implications for Ribosome Evolution. Journal of Molecular Biology, 418(1-2), 145–160. Available from: [Link]

  • Tegunov, D., et al. (2025, June 3). In situ structure of bacterial 50S ribosomes at 2.98 Å resolution from vitreous sections. Nature Methods. Available from: [Link]

  • Picking, W. D., et al. (1992). Use of 50 S-binding antibiotics to characterize the ribosomal site to which peptidyl-tRNA is bound. The Journal of biological chemistry, 267(8), 5243–5251. Available from: [Link]

  • Beckert, B., et al. (2023, February 17). Cryo-EM captures early ribosome assembly in action. Nature Communications. Available from: [Link]

  • The binding site of blasticidin S and spiramycin on the 50 S ribosomal subunit. (n.d.). ResearchGate. Available from: [Link]

  • Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities. (n.d.). PMC. Available from: [Link]

  • Metabolic Comparison and Molecular Networking of Antimicrobials in Streptomyces Species. (2024, April 10). Available from: [Link]

  • Cryo-EM reconstruction of the 50S–RsfS complex and model... (n.d.). ResearchGate. Available from: [Link]

  • O'Neill, E., & Ad, O. (n.d.). Structural Consequences of Deproteinating the 50S Ribosome. PMC. Available from: [Link]

  • Menninger, J. R., & Coleman, R. A. (1982). Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes. PubMed. Available from: [Link]

  • 50s ribosomal subunit – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]

  • Brisson-Noel, A., & Courvalin, P. (1986). Resistance to spiramycin in Streptomyces ambofaciens, the producer organism, involves at least two different mechanisms. Journal of bacteriology, 167(3), 875–880. Available from: [Link]

  • Yaginuma, S., et al. (1992). Sporeamicin A, a new macrolide antibiotic. I. Taxonomy, fermentation, isolation and characterization. The Journal of antibiotics, 45(5), 599–606. Available from: [Link]

  • Koju, D., et al. (2022, October 21). Characterization of Streptomyces Species and Validation of Antimicrobial Activity of Their Metabolites through Molecular Docking. MDPI. Available from: [Link]

  • Pernodet, J. L., et al. (1993). Dispensable ribosomal resistance to spiramycin conferred by srmA in the spiramycin producer Streptomyces ambofaciens. Gene, 125(1), 91–96. Available from: [Link]

  • Broad-Spectrum Activity of Membranolytic Cationic Macrocyclic Peptides Against Multi-Drug Resistant Bacteria and Fungi. (n.d.). PMC. Available from: [Link]

  • Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. (2024, August 15). Frontiers. Available from: [Link]

Sources

Methodological & Application

Sporeamicin C isolation protocols from fermentation broth

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isolation and Purification of Sporeamicin C from Saccharopolyspora sp. L53-18 Fermentation Broth

Abstract & Scope

This application note details the downstream processing (DSP) workflow for the isolation of This compound (C₃₆H₆₁NO₁₂), a 14-membered macrolide antibiotic produced by Saccharopolyspora sp.[1] L53-18.[2][3] this compound is the


-demethyl congener of the major metabolite, Sporeamicin A.

The isolation of this compound presents a specific challenge: it is a minor component co-produced with Sporeamicin A (major) and Sporeamicin B (3''-


-demethyl isomer). Because Sporeamicin B and C share the same molecular formula (isomers), standard extraction yields a complex mixture. This protocol emphasizes the chromatographic resolution  required to separate this compound from its structural congeners, utilizing phase-selective extraction followed by high-performance liquid chromatography (HPLC).

Biological & Chemical Context

  • Producing Strain: Saccharopolyspora sp.[1][4] L53-18.[1][2][3]

  • Target Compound: this compound (CAS: 141340-34-3).[1][5][]

  • Chemical Class: 14-membered macrolide (Erythromycin-type).[7][8]

  • Key Physicochemical Property: Basic lipophile. The presence of the amino sugar (desosamine-like moiety) renders the molecule basic (pKa ~7.8–8.5), allowing for pH-modulated solubility.[1]

  • UV Absorption:

    
     at 276 nm (characteristic of the Sporeamicin chromophore).[1]
    

Fermentation & Broth Conditioning

Before isolation, the fermentation broth must be conditioned to maximize recovery. Macrolides are often partially sequestered within the mycelial cell wall or precipitated in the broth if the pH rises during fermentation.

Protocol:

  • Harvest: Terminate fermentation (typically 72–96 hours) when this compound titer plateaus.

  • pH Adjustment: Adjust the whole broth to pH 8.5 – 9.0 using 6N NaOH.

    • Scientific Logic:[1][4][9] At alkaline pH, the amino groups of the macrolide are deprotonated (uncharged), significantly increasing their hydrophobicity and partition coefficient (

      
      ) into organic solvents.
      
  • Filtration: Add a filter aid (e.g., Celite 545, 2% w/v) and filter through a plate-and-frame press or Buchner funnel.

    • Note: Unlike some macrolides, Sporeamicins are largely extracellular or loosely bound; however, extracting the mycelial cake with acetone is recommended to recover any cell-associated product.

Primary Extraction (Liquid-Liquid Extraction)

The goal is to concentrate the macrolide complex (A, B, and C) into an organic phase, removing water-soluble media components and proteins.

Solvent Selection:

  • Chloroform (

    
    ):  Historically used for Sporeamicins due to high solubility.
    
  • Ethyl Acetate (EtOAc): Preferred modern alternative (lower toxicity) with similar efficiency for macrolides.

Step-by-Step:

  • Extraction: Contact the filtered broth filtrate with Ethyl Acetate (Ratio 1:1 v/v).[1]

  • Agitation: Stir vigorously for 30 minutes.

  • Phase Separation: Allow phases to settle. Discard the aqueous (lower) phase.[1]

  • Mycelial Recovery (Optional but Recommended):

    • Soak mycelial cake in Acetone (1:1 volume/weight).

    • Filter and evaporate acetone to an aqueous residue.

    • Adjust residue to pH 9.0 and extract with EtOAc.

    • Combine with the main broth extract.

  • Concentration: Dry the combined organic phase over anhydrous

    
    , filter, and concentrate in vacuo (Rotary Evaporator, < 40°C) to yield the Crude Macrolide Complex .
    

Chromatographic Purification

The crude extract contains Sporeamicin A (major), B, and C. Separation relies on slight polarity differences. This compound (


-demethyl) is generally more polar than Sporeamicin A (

-dimethyl) due to the secondary amine's hydrogen-bonding capability.
Stage 1: Silica Gel Flash Chromatography (Enrichment)
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Loading: Dissolve crude extract in a minimal volume of Chloroform.

  • Mobile Phase Gradient: Chloroform

    
     Chloroform:Methanol (95:5).
    
  • Elution Order:

    • Non-polar lipids/impurities.

    • Sporeamicin A (Elutes first, less polar).

    • Sporeamicin B & C (Elute later, overlapping fractions).

  • Action: Collect fractions enriched in this compound (monitor via TLC or HPLC).

Stage 2: Preparative HPLC (Resolution of Isomers)

This is the critical step to separate this compound from B.

  • Column: C18 Reverse Phase (e.g., ODS-A, 5

    
    m).[1]
    
  • Mobile Phase: Acetonitrile : 0.05% Phosphate Buffer (pH 7.0) or Ammonium Acetate.

    • Isocratic Mode: 45:55 (MeCN:Buffer) is a good starting point for 14-membered macrolides.

  • Detection: UV at 276 nm .[4]

  • Protocol:

    • Inject the Sporeamicin B/C enriched fraction.

    • Isolate the peak corresponding to this compound.[3]

    • Note on Retention: On C18, the

      
      -demethyl congener (C) often elutes before the 
      
      
      
      -demethyl congener (B) and the fully methylated parent (A) due to increased polarity, though this is pH dependent.
  • Desalting: Concentrate the HPLC fraction, adjust pH to 9.0, extract into EtOAc, and evaporate to dryness.

Workflow Visualization

The following diagram illustrates the isolation logic, highlighting the critical divergence points for the minor congener C.

Sporeamicin_Isolation Broth Fermentation Broth (Saccharopolyspora sp. L53-18) pH_Adj pH Adjustment (pH 9.0 with NaOH) Broth->pH_Adj Filter Filtration / Centrifugation pH_Adj->Filter Mycelium Mycelial Cake Filter->Mycelium Filtrate Supernatant / Filtrate Filter->Filtrate Extract Liquid-Liquid Extraction (Ethyl Acetate or CHCl3) Mycelium->Extract Acetone Wash (Optional) Filtrate->Extract Partitioning Crude Crude Extract (Mixture of A, B, C) Extract->Crude Evaporation Silica Silica Gel Chromatography (CHCl3 : MeOH Gradient) Crude->Silica Frac_A Fraction A (Sporeamicin A - Major) Silica->Frac_A Early Elution Frac_BC Fraction B/C (Minor Congeners) Silica->Frac_BC Late Elution HPLC Preparative HPLC (C18) (MeCN : Buffer) Frac_BC->HPLC Pure_C Purified this compound (N-demethyl congener) HPLC->Pure_C Peak Collection (UV 276nm)

Caption: Flowchart describing the fractionation of this compound from the fermentation complex.

Analytical Validation

To confirm the isolation of this compound versus its isomers, compare analytical data against established values [1][2].

ParameterSporeamicin A (Parent)This compound (Target)
Formula


Mol.[1][] Weight 713.90699.87
Modification Parent

-demethyl
Mass Spec (ESI+)

714


700

Key NMR Signal

singlet (6H)

singlet (3H)

Self-Validation Check:

  • If the Mass Spec shows 699/700 but the NMR shows a dimethyl amine, you have isolated Sporeamicin B (

    
    -demethyl), not C.
    
  • This compound must show the loss of a methyl group specifically on the nitrogen atom.

References

  • Morishita, A., Murofushi, S., Ishizawa, K., Mutoh, N., & Yaginuma, S. (1992). Isolation and characterization of this compound. The Journal of Antibiotics, 45(6), 1011–1012.[1][4][8]

  • Yaginuma, S., Morishita, A., Ishizawa, K., Murofushi, S., Hayashi, M., & Mutoh, N. (1992). Sporeamicin A, a new macrolide antibiotic.[1][3][8] I. Taxonomy, fermentation, isolation and characterization.[3] The Journal of Antibiotics, 45(5), 599–606.[3][4]

  • Otoguro, K., et al. (2001). Sporeamicins A, B, C and D, new macrolide antibiotics produced by Saccharopolyspora sp.[1] TP-A0319. The Journal of Antibiotics, 54(8), 615–621.

    • [1]

Sources

Application Note: HPLC Method for Sporeamicin C Detection and Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and analytical scientists involved in the isolation, purification, and quality control of macrolide antibiotics. It details the High-Performance Liquid Chromatography (HPLC) methodology for the specific detection and quantification of Sporeamicin C , a 14-membered macrolide antibiotic produced by Saccharopolyspora sp. L53-18.[][2][3]

Introduction & Scientific Context

This compound is a macrolide antibiotic structurally related to erythromycin but possessing distinct spectral and physicochemical properties. Produced by Saccharopolyspora sp.[3] L53-18, it is often co-isolated with its congeners, Sporeamicin A and B. Unlike many macrolides that exhibit weak UV absorption (requiring detection at 210–215 nm), this compound and its series exhibit a characteristic strong UV absorption maximum at 276 nm , attributable to a conjugated diene system within the macrolactone ring or side chain.

Accurate quantification of this compound requires a method capable of resolving it from the major component (Sporeamicin A) and other fermentation by-products. This protocol leverages the compound's unique UV signature to enhance selectivity and sensitivity, minimizing interference from non-conjugated impurities.

Physicochemical Profile
PropertyValue
Molecular Formula C₃₆H₆₁NO₁₂
Molecular Weight 699.87 g/mol
UV Max 276 nm (Primary), 215 nm (Secondary)
Solubility Soluble in Methanol, Acetonitrile, Chloroform; Low solubility in water.[]
pKa ~8.5 (Basic amine moiety)

Method Development Strategy (Expertise & Logic)

Column Selection: The C18 Standard

Given the lipophilic nature of the 14-membered lactone ring, a C18 (Octadecyl) stationary phase is the standard choice. However, traditional silica-based C18 columns can suffer from peak tailing due to the interaction between residual silanols and the basic dimethylamine group of the sugar moiety (desosamine-like).

  • Recommendation: Use an end-capped, base-deactivated C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) to suppress silanol activity and ensure sharp peak shapes.

Mobile Phase & pH Control

Macrolides are susceptible to acid-catalyzed degradation (hydrolysis of the neutral sugar). While this compound is relatively more stable than erythromycin, maintaining a neutral-to-slightly-alkaline pH (pH 7.0–8.0) is preferred for stability and to keep the amine in its non-ionized (or partially ionized) state, improving retention and peak symmetry.

  • Buffer Choice: Ammonium Acetate (10–25 mM) is ideal as it provides buffering capacity at pH 7–8 and is volatile (LC-MS compatible).

  • Organic Modifier: Acetonitrile is preferred over methanol for lower backpressure and sharper peaks.

Detection Wavelength

While 210 nm is standard for macrolides, it is non-selective and prone to noise from organic solvents and matrix impurities.

  • Critical Decision: Set the primary detection wavelength to 276 nm . This exploits the specific chromophore of the Sporeamicin series, significantly increasing the Signal-to-Noise (S/N) ratio and specificity.

Detailed Experimental Protocol

Equipment & Reagents[5][6]
  • HPLC System: Binary gradient pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV-Vis.

  • Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus C18).

  • Reagents: HPLC-grade Acetonitrile (ACN), Ammonium Acetate, Milli-Q Water.

Mobile Phase Preparation
  • Solvent A (Buffer): 20 mM Ammonium Acetate in Water, adjusted to pH 7.5 with dilute Ammonia or Acetic Acid. Filter through 0.22 µm membrane.

  • Solvent B (Organic): 100% Acetonitrile.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10–20 µL
Column Temperature 35°C (Improves mass transfer and peak shape)
Detection UV at 276 nm (Reference: 360 nm)
Run Time 25 minutes

Gradient Program:

Time (min) % Solvent A (Buffer) % Solvent B (ACN) Phase
0.0 70 30 Equilibration
2.0 70 30 Isocratic Hold
15.0 30 70 Linear Gradient
18.0 5 95 Wash
20.0 70 30 Re-equilibration

| 25.0 | 70 | 30 | End |

Sample Preparation

For Fermentation Broth:

  • Centrifugation: Centrifuge broth at 10,000 rpm for 10 min to remove biomass.

  • Extraction: Adjust supernatant to pH 9.0 (to ensure the drug is in free base form). Extract twice with an equal volume of Ethyl Acetate.

  • Concentration: Combine organic layers and evaporate to dryness under reduced pressure (Rotavap at 40°C).

  • Reconstitution: Dissolve the residue in 1.0 mL of Mobile Phase (Initial ratio: 30% ACN / 70% Buffer).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Method Validation Parameters

To ensure the method is a "self-validating system," the following criteria must be met during routine analysis:

  • System Suitability:

    • Resolution (Rs): > 1.5 between this compound and Sporeamicin A (which typically elutes later due to structural differences).

    • Tailing Factor: < 1.5.

    • Precision: RSD < 2.0% for 5 replicate injections of the standard.

  • Linearity: R² > 0.999 over the range of 10–500 µg/mL.

  • LOD/LOQ: Estimated at 0.5 µg/mL and 1.5 µg/mL respectively (UV 276 nm).

Workflow Visualization

The following diagram illustrates the logical flow of the sample preparation and decision-making process for method optimization.

Sporeamicin_Workflow Start Sample Source (Fermentation Broth) Clarify Clarification (Centrifuge 10k rpm) Start->Clarify pH_Adj pH Adjustment (pH 9.0) Clarify->pH_Adj Supernatant Extract L-L Extraction (Ethyl Acetate) pH_Adj->Extract Evap Evaporation (Dryness) Extract->Evap Organic Phase Recon Reconstitution (30% ACN / 70% Buffer) Evap->Recon HPLC HPLC Analysis (C18, UV 276nm) Recon->HPLC Decision Peak Resolution (Rs > 1.5?) HPLC->Decision Optimize Adjust Gradient Slope or Buffer pH Decision->Optimize No Final Quantification Decision->Final Yes Optimize->HPLC Re-inject

Caption: Analytical workflow for the isolation and HPLC quantification of this compound, including a decision loop for resolution optimization.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Residual silanol interactions.Increase buffer concentration (up to 50 mM) or switch to a "Shield" or "XBridge" column.
Retention Time Drift pH fluctuation in mobile phase.Use a precise pH meter; ensure buffer is fresh (Ammonium Acetate is volatile).
Low Sensitivity Incorrect wavelength.Verify UV max is set to 276 nm . If using 210 nm, sensitivity will drop significantly due to noise.
Split Peaks Sample solvent mismatch.Ensure sample is dissolved in the starting mobile phase (30% ACN), not 100% ACN.

References

  • Morishita, A., et al. (1992). "Isolation and characterization of this compound." The Journal of Antibiotics, 45(6), 1011–1012.[4]

  • Morishita, A., et al. (1992). "Sporeamicin A, a new macrolide antibiotic. II.[4][6] Structure determination." The Journal of Antibiotics, 45(5), 607–612.

  • BOC Sciences. "this compound (CAS 141340-34-3) Product Information."[]

Sources

Application Notes and Protocols for the Purification of Sporeamicin C using Solvent Extraction Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Pure Sporeamicin C

This compound belongs to the macrolide class of antibiotics, complex polyketide-derived molecules known for their therapeutic potential.[1] Produced via fermentation of Saccharopolyspora species, the crude fermentation broth contains a heterogeneous mixture of the target molecule, related analogues (like Sporeamicin A), metabolic byproducts, and media components.[2] For its progression as a therapeutic candidate in research and drug development, the isolation and purification of this compound to a high degree of homogeneity is not merely a procedural step but a scientific necessity. The presence of impurities can confound biological assays, introduce toxicity, and prevent accurate structure-activity relationship (SAR) studies.

Solvent extraction, also known as liquid-liquid extraction (LLE), stands as a robust and scalable primary method for the purification of macrolides from complex aqueous matrices like fermentation broths.[3][4] This technique leverages the differential solubility of compounds between two immiscible liquid phases—typically an aqueous phase and an organic solvent.[5] By carefully selecting the solvent and manipulating key physicochemical parameters like pH, a high degree of selective separation can be achieved, making LLE an indispensable first step in the downstream processing of this compound.

This guide provides a detailed protocol for the purification of this compound using solvent extraction, grounded in the fundamental principles of chemical separation. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive and scientifically validated methodology.

The Science of Separation: Principles of Solvent Extraction for this compound

The efficacy of LLE hinges on the partitioning behavior of the solute (this compound) between the two immiscible liquid phases. This behavior is governed by the compound's intrinsic properties and the experimental conditions.

The Partition Coefficient and the Role of pH

The distribution of a solute between two phases at equilibrium is described by the Partition Coefficient (K_d) or the Distribution Ratio (D) .[3] For a molecule like this compound, which possesses basic dimethylamino groups on its sugar moieties, the Distribution Ratio is critically dependent on the pH of the aqueous phase.[6][7]

The basic nitrogen atoms can be protonated in acidic conditions, forming a positively charged ion that is highly soluble in the aqueous phase. Conversely, in neutral to alkaline conditions, these groups are deprotonated and electrically neutral, rendering the molecule significantly more lipophilic and thus more soluble in an organic solvent. This pH-dependent solubility is the cornerstone of an effective extraction strategy. By adjusting the pH of the aqueous phase, we can control the partitioning of this compound into the desired solvent phase, leaving many water-soluble impurities behind.

Strategic Solvent Selection

The choice of an organic solvent is paramount and is based on several key criteria:

  • High Solute Solubility: The solvent must effectively solubilize the neutral form of this compound.

  • Immiscibility with Water: The solvent must form a distinct layer with the aqueous phase for effective separation.[4][8]

  • Selectivity: It should preferentially dissolve this compound over impurities.[4]

  • Volatility: A lower boiling point facilitates easy removal of the solvent post-extraction to recover the purified compound.

  • Safety and Environmental Impact: Toxicity and environmental persistence are critical considerations.

Commonly used solvents for macrolide extraction include ethyl acetate, chloroform, and dichloromethane.[2][9] Ethyl acetate is often preferred due to its lower toxicity profile compared to chlorinated solvents.

Experimental Protocol: A Step-by-Step Guide to this compound Extraction

This protocol details a two-stage LLE process: a primary extraction to capture the macrolide from the clarified fermentation broth, followed by a back-extraction into an acidic aqueous phase to remove organic-soluble impurities.

Workflow Overview

G Fermentation_Broth Fermentation Broth (containing this compound) Centrifugation Centrifugation / Filtration (Remove Biomass) Fermentation_Broth->Centrifugation Clarified_Broth Clarified Broth (Aqueous Phase) Centrifugation->Clarified_Broth pH_Adjustment_1 pH Adjustment to 8.5-9.0 (e.g., with NaOH) Clarified_Broth->pH_Adjustment_1 Add_Solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) pH_Adjustment_1->Add_Solvent Extraction_1 Vigorous Mixing in Separatory Funnel Add_Solvent->Extraction_1 Phase_Separation_1 Phase Separation Extraction_1->Phase_Separation_1 Aqueous_Raffinate Aqueous Raffinate (Impurities) Phase_Separation_1->Aqueous_Raffinate Discard Organic_Extract_1 Organic Extract (this compound + Lipophilic Impurities) Phase_Separation_1->Organic_Extract_1 Collect Back_Extraction_Buffer Add Acidic Buffer (e.g., pH 2.5-3.0 Citrate Buffer) Organic_Extract_1->Back_Extraction_Buffer Extraction_2 Vigorous Mixing Back_Extraction_Buffer->Extraction_2 Phase_Separation_2 Phase Separation Extraction_2->Phase_Separation_2 Organic_Phase_Impurities Organic Phase (Lipophilic Impurities) Phase_Separation_2->Organic_Phase_Impurities Discard Aqueous_Extract Acidic Aqueous Extract (Protonated this compound) Phase_Separation_2->Aqueous_Extract Collect pH_Adjustment_2 pH Adjustment to 8.5-9.0 (Neutralize) Aqueous_Extract->pH_Adjustment_2 Add_Solvent_2 Add Fresh Organic Solvent pH_Adjustment_2->Add_Solvent_2 Final_Extraction Final Extraction Add_Solvent_2->Final_Extraction Phase_Separation_3 Phase Separation Final_Extraction->Phase_Separation_3 Final_Organic_Phase Purified Organic Phase (this compound) Phase_Separation_3->Final_Organic_Phase Solvent_Evaporation Solvent Evaporation (Rotary Evaporator) Final_Organic_Phase->Solvent_Evaporation Purified_Product Partially Purified this compound Solvent_Evaporation->Purified_Product

Caption: Workflow for this compound purification via LLE.

Step-by-Step Methodology

PART A: Primary Extraction from Clarified Broth

  • Broth Clarification: Centrifuge the raw fermentation broth at 5,000 x g for 20 minutes to pellet the biomass and other solid materials. Decant and collect the supernatant. For enhanced clarity, perform a subsequent filtration step using a 0.45 µm filter.

  • pH Adjustment for Lipophilicity: Transfer the clarified broth to a suitable vessel. While stirring, slowly add 1M Sodium Hydroxide (NaOH) to adjust the pH to a range of 8.5 - 9.0.

    • Expert Insight: This step is critical. By raising the pH above the pKa of the dimethylamino groups, we deprotonate them, neutralizing their charge. This dramatically increases the molecule's hydrophobicity, driving it into the organic phase during extraction.

  • Solvent Addition and Extraction: Transfer the pH-adjusted broth to a separatory funnel. Add an equal volume of ethyl acetate.

  • Mixing: Stopper the funnel and invert it gently to vent any pressure buildup. Proceed to shake vigorously for 2-3 minutes to ensure intimate contact between the two phases, maximizing the mass transfer of this compound into the organic solvent.[8]

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top of the aqueous layer.

  • Collection: Carefully drain and collect the lower aqueous layer (the raffinate), which can be discarded or re-extracted to improve yield. Drain the upper ethyl acetate layer (the extract), which now contains this compound and other lipophilic impurities, into a clean flask.

PART B: Back-Extraction for Impurity Removal

  • Acidification for Hydrophilicity: Transfer the collected organic extract to a clean separatory funnel. Add an equal volume of a pre-chilled (4°C) 0.1 M citrate buffer with a pH of 2.5 - 3.0.

    • Expert Insight: This step reverses the process. The acidic buffer protonates the basic groups on this compound, rendering it charged and highly soluble in the aqueous phase. Many neutral, lipophilic impurities will remain in the organic phase.

  • Mixing and Phase Separation: Repeat the vigorous shaking and phase separation process as described in steps 4 and 5 of Part A.

  • Collection: Drain and discard the upper organic layer, which contains the unwanted lipophilic impurities. Collect the lower acidic aqueous layer, which now contains the partially purified, protonated this compound.

PART C: Final Recovery

  • Re-neutralization: Transfer the acidic aqueous extract to a separatory funnel. Adjust the pH back to 8.5 - 9.0 with 1M NaOH.

  • Final Extraction: Add an equal volume of fresh ethyl acetate and perform a final extraction as described in steps 4 and 5 of Part A.

  • Collection and Drying: Collect the upper organic layer. To remove any residual water, add anhydrous sodium sulfate (Na₂SO₄), swirl, and filter.

  • Solvent Removal: Concentrate the dried organic phase to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to prevent degradation. The resulting solid or semi-solid residue is the partially purified this compound.

Quantitative Data and Expected Outcomes

The efficiency of each step can be monitored using techniques like HPLC. The following table provides a summary of key parameters and typical (estimated) outcomes for this protocol.

ParameterValue / SolventPurposeTypical Purity (HPLC)Typical Yield
Primary Extraction Solvent Ethyl AcetateExtracts this compound from broth15-25%>90%
Aqueous Phase pH (Primary) 8.5 - 9.0Maximizes this compound lipophilicityN/AN/A
Back-Extraction Buffer 0.1 M Citrate BufferTransfers this compound to aqueous phaseN/AN/A
Aqueous Phase pH (Back) 2.5 - 3.0Maximizes this compound hydrophilicityN/AN/A
Final Product Solid/Semi-solidPartially purified this compound60-75%70-85% (overall)

Troubleshooting and Field-Proven Insights

  • Emulsion Formation: Vigorous shaking can sometimes lead to the formation of an emulsion at the interface, preventing clear phase separation.

    • Solution: Allow the mixture to stand for a longer period. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help break the emulsion.

  • Poor Yield: If the yield is lower than expected, consider performing a second extraction on the aqueous raffinate from the primary extraction step (Part A, step 6) to recover any remaining product.

  • Product Stability: Macrolides can be susceptible to degradation at extreme pH values or high temperatures.[10] It is crucial to perform acidic and basic adjustments promptly and to keep the process, particularly the acidic back-extraction, cool to minimize hydrolysis of the lactone ring.

Safety Considerations

  • Always work in a well-ventilated fume hood when handling organic solvents like ethyl acetate and chloroform.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and solvent-resistant gloves.

  • Be mindful of pressure buildup in the separatory funnel. Vent frequently, especially at the beginning of the mixing process.

Conclusion

Solvent extraction is a powerful, scalable, and cost-effective technique for the initial purification of this compound from complex fermentation broths. By strategically manipulating pH to control the molecule's partitioning behavior, a significant increase in purity can be achieved. The protocol described herein provides a robust and scientifically-grounded framework for this process. The resulting partially purified this compound is an ideal starting material for subsequent high-resolution chromatographic techniques, such as silica gel chromatography or reversed-phase HPLC, to achieve the high purity required for advanced research and development.[11]

References

  • Fiveable. (2025, August 15). Principles of liquid-liquid extraction | Separation... [Online].
  • Organomation. (n.d.). Solvent Extraction Techniques. [Online].
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Online].
  • Zhengzhou Tiei Extraction Technology Co., Ltd. (2024, September 20). Extraction of Macrolide Antibiotics From Fermentation Broth By Centrifugal Extractor. [Online].
  • Vina Nha Trang. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages. [Online].
  • Wikipedia. (n.d.). Liquid–liquid extraction. [Online].
  • Feng-Cui, S. (n.d.). Simultaneous Determination of Tetracycline, Macrolide and Sulfonamide Antibiotics in Soils Using Accelerated Solvent Extraction Followed by Solid-Phase Extraction and High Performance Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. [Online].
  • Lan, Y., et al. (2019, February 24). Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction. PMC. [Online].
  • Cayman Chemical. (n.d.). Spiramycin PRODUCT INFORMATION. [Online].
  • Juan, C., et al. (2025, August 6). Determination of macrolide and lincosamide antibiotics by pressurised liquid extraction and liquid chromatography-tandem mass spectrometry in meat and milk. ResearchGate. [Online].
  • TargetMol. (n.d.). Spiramycin | Antibiotic | Antibacterial | Parasite. [Online].
  • Google Patents. (n.d.). RU2317991C1 - Method for isolation and purification of macrolides. [Online].
  • National Center for Biotechnology Information. (n.d.). Spiramycin. PubChem. [Online].
  • University of Hertfordshire. (2025, September 8). Spiramycin. AERU. [Online].
  • O'Sullivan, J., et al. (1992, May). Sporeamicin A, a new macrolide antibiotic. III. Biological properties. The Journal of Antibiotics. [Online].
  • O'Sullivan, J., et al. (1992, May). Sporeamicin A, a new macrolide antibiotic. I. Taxonomy, fermentation, isolation and characterization. The Journal of Antibiotics. [Online].
  • Al-Shaibani, A. B. A., et al. (2020, September 15). Effect of pH, Temperature and Metal Salts in Different Storage Conditions on the Stability of Vitamin C Content of Yellow Bell Pepper Extracted in Aqueous Media. Systematic Reviews in Pharmacy. [Online].

Sources

Application Notes & Protocols: In Vitro Antimicrobial Susceptibility Testing of Sporeamicin C

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the in vitro antimicrobial susceptibility testing (AST) of Sporeamicin C, a novel investigational macrolide antibiotic. As this compound is a new chemical entity, these protocols are based on established, internationally recognized methodologies for determining the antimicrobial activity of new compounds. The primary objective is to equip researchers, scientists, and drug development professionals with detailed, validated workflows for determining the Minimum Inhibitory Concentration (MIC) and susceptibility profiles of target microorganisms. The protocols herein are grounded in the reference standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and regulatory alignment.[1][2][3]

Introduction to this compound and the Imperative for Standardized AST

This compound is a novel semi-synthetic macrolide belonging to the 16-membered ring class, similar to spiramycin.[4][5] Its proposed mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing peptide chain elongation.[6][7] This mode of action suggests a primarily bacteriostatic effect with potential bactericidal activity at higher concentrations.[5][6] The anticipated spectrum includes a range of Gram-positive and select Gram-negative bacteria.[8][9]

Accurate and reproducible in vitro susceptibility data is the cornerstone of any antimicrobial drug development program. It informs the spectrum of activity, helps establish pharmacokinetic/pharmacodynamic (PK/PD) targets, and is essential for setting clinical breakpoints that guide therapeutic use. Adherence to standardized methods is not merely a recommendation but a necessity for generating data that is comparable across laboratories and acceptable to regulatory bodies.[10][11] The "gold standard" reference method for determining MICs is broth microdilution (BMD) as detailed in CLSI document M07 and ISO 20776-1.[2][10] Any modifications to this reference method for a novel agent like this compound must be minimal, scientifically justified, and rigorously validated.[1][2]

Principle of Antimicrobial Susceptibility Testing

AST determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[12][13] This value is known as the Minimum Inhibitory Concentration (MIC). The MIC, in conjunction with clinical data and PK/PD modeling, is used to classify an isolate as Susceptible (S), Susceptible at Increased Exposure (I), or Resistant (R).[14][15]

  • Susceptible (S): High likelihood of therapeutic success using a standard dosing regimen.[15]

  • Susceptible, Increased Exposure (I): High likelihood of therapeutic success because exposure to the agent is increased by adjusting the dosing regimen (e.g., higher dose, more frequent administration).[15]

  • Resistant (R): High likelihood of therapeutic failure even when exposure is increased.[15]

Core Methodologies and Protocols

The following sections detail the step-by-step protocols for the most critical AST methods. It is imperative that each experimental run includes Quality Control (QC) strains with established and expected MIC ranges to validate the test system.[11][16]

Broth Microdilution (BMD) for MIC Determination (Reference Method)

This quantitative method is considered the gold standard for MIC determination and should be the primary method used in the evaluation of this compound.[10][11] It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a suitable amount of this compound powder (analytical grade). Note: Spiramycin, a related compound, is slightly soluble in water and soluble in methanol.[4] Determine the appropriate solvent for this compound (e.g., DMSO, ethanol, or sterile deionized water). The final solvent concentration in the test wells should not exceed 1% and must be proven to not affect microbial growth.

    • Prepare a high-concentration stock solution (e.g., 1280 µg/mL). Filter-sterilize the stock solution using a 0.22 µm syringe filter if not prepared aseptically.

  • Preparation of Microdilution Plates:

    • Use sterile 96-well U-bottom microtiter plates.

    • Add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells. The use of CAMHB is the standard medium defined by CLSI M07.[10]

    • Add 100 µL of the this compound stock solution to the first column of wells (e.g., Column 1), resulting in a total volume of 200 µL.

    • Perform twofold serial dilutions by transferring 100 µL from Column 1 to Column 2, mixing thoroughly, and repeating this process across the plate to Column 10. Discard 100 µL from Column 10. This creates a concentration gradient (e.g., 64 µg/mL down to 0.125 µg/mL).[17]

    • Column 11 serves as the growth control (no drug).

    • Column 12 serves as the sterility control (no drug, no inoculum).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[17]

    • Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]

  • Inoculation and Incubation:

    • Add 10 µL of the final diluted inoculum to each well (except the sterility control wells), bringing the final volume to 110 µL.

    • Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.[17]

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity or button at the bottom of the well) as observed with the naked eye.[17]

    • The growth control (Column 11) must show distinct turbidity. The sterility control (Column 12) must remain clear.

G cluster_prep Preparation cluster_exec Execution cluster_res Analysis stock Prepare this compound Stock Solution plate Prepare Serial Dilutions in 96-Well Plate stock->plate inoculate Inoculate Plate with Standardized Bacteria plate->inoculate inoculum Prepare 0.5 McFarland Standard Inoculum inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Read Plate Visually for Growth incubate->read mic Determine MIC Value read->mic

Caption: Workflow for MIC determination using broth microdilution.

Disk Diffusion (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of a bacterium to a fixed concentration of an antimicrobial agent impregnated on a paper disk.[16][18] The diameter of the zone of growth inhibition around the disk is proportional to the susceptibility of the organism.

  • Preparation of this compound Disks:

    • Prepare or procure high-quality absorbent paper disks (6 mm diameter).

    • Apply a precise volume of a standardized this compound solution to each disk to achieve the desired drug content (e.g., 30 µ g/disk ). The optimal concentration must be determined during development to produce appropriate zone sizes for susceptible and resistant organisms.

    • Allow disks to dry completely under sterile conditions. Store in a desiccated container at 2-8°C.[9]

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 2.1.1 (Step 3).[13]

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure confluent growth.

    • Allow the plate surface to dry for 3-5 minutes before applying disks.

  • Application of Disks and Incubation:

    • Using sterile forceps or a disk dispenser, place the this compound disk onto the inoculated agar surface.

    • Gently press the disk down to ensure complete contact with the agar.

    • Invert the plates and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • Measure the diameter of the zone of complete growth inhibition (in millimeters) using a ruler or caliper on the underside of the plate.

    • Interpret the zone diameter according to pre-established interpretive criteria (breakpoints) that correlate with MIC values. These breakpoints must be developed specifically for this compound during clinical trials.

G inoculum Prepare 0.5 McFarland Standard Inoculum streak Lawn Inoculate Mueller-Hinton Agar Plate inoculum->streak apply_disk Apply this compound Disk to Agar Surface streak->apply_disk incubate Incubate at 35-37°C for 16-20 hours apply_disk->incubate measure Measure Zone of Inhibition Diameter (mm) incubate->measure interpret Interpret as S, I, or R (using established breakpoints) measure->interpret

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Quality Control (QC) - The Foundation of Trustworthiness

Performing AST without rigorous QC is scientifically unsound. QC ensures the entire test system—including the operator, medium, antimicrobial agent, and incubation conditions—is performing correctly.[11][16]

  • QC Strains: A panel of well-characterized reference strains (e.g., from the American Type Culture Collection, ATCC) must be tested with each batch of ASTs.

    • Staphylococcus aureus ATCC® 29213™

    • Enterococcus faecalis ATCC® 29212™

    • Escherichia coli ATCC® 25922™

    • Pseudomonas aeruginosa ATCC® 27853™

  • QC Ranges: For this compound, acceptable MIC and zone diameter ranges for these QC strains must be established during multi-laboratory validation studies. The results for QC strains must fall within these established ranges for the patient/test results to be considered valid.

  • Corrective Action: If QC results fall outside the acceptable range, the test run is invalid. An investigation must be launched to identify the source of error (e.g., expired reagents, incorrect inoculum preparation, incubator malfunction) before re-testing.

Data Presentation and Management

Systematic data recording is crucial for analysis and comparison. MIC data should be summarized in a clear, tabular format.

Table 1: Example MIC Data Summary for this compound

Test MicroorganismGram StainThis compound MIC (µg/mL)Positive Control (e.g., Erythromycin) MIC (µg/mL)
Staphylococcus aureus ATCC® 29213™Positive[QC Result][QC Result]
Streptococcus pneumoniae ATCC® 49619™Positive[Experimental Result][QC Result]
Clinical Isolate 1 (S. aureus)Positive[Experimental Result][Experimental Result]
Escherichia coli ATCC® 25922™Negative[QC Result][QC Result]
Clinical Isolate 2 (H. influenzae)Negative[Experimental Result][Experimental Result]

Mechanistic Grounding

Understanding the mechanism of action provides context for the expected spectrum of activity and potential resistance pathways.

G cluster_bacterium Bacterial Cell ribosome 70S Ribosome subunit_50S 50S Subunit subunit_30S 30S Subunit synthesis Protein Synthesis subunit_50S->synthesis protein Essential Protein (Growth & Replication) synthesis->protein sporeamicin This compound sporeamicin->block block->subunit_50S block->synthesis INHIBITION

Caption: this compound inhibits protein synthesis via the 50S ribosomal subunit.

Conclusion

The protocols outlined in this document provide a standardized framework for the initial in vitro evaluation of this compound. Strict adherence to these reference methodologies, particularly the emphasis on robust quality control, is paramount for generating high-quality, reliable, and reproducible antimicrobial susceptibility data. This data will form the critical foundation for the continued development and future clinical application of this novel antibiotic. For further details, always consult the latest versions of CLSI and EUCAST documentation.[1][3][19]

References

  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI.
  • New Guidance on Modifications to Antimicrobial Susceptibility Testing. Clinical Lab Products.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC, National Center for Biotechnology Information.
  • AST guidance specific to the UK and clarification on EUCAST guidance. The British Society for Antimicrobial Chemotherapy.
  • New definitions of susceptibility categories EUCAST 2019: clinic application. PMC, National Center for Biotechnology Information.
  • Latest Developed Methods for Antimicrobial Susceptibility Testing. Longdom Publishing.
  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Modification of antimicrobial susceptibility testing methods. PubMed.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. University of Nebraska-Lincoln.
  • Novel and Revised Terms in the EUCAST 2019 Guideline: Susceptible, Increased Exposure and Area of Technical Uncertainty. Mediterranean Journal of Infection Microbes and Antimicrobials.
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology.
  • CLSI M100-Ed35: Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Spiramycin Product Information. TOKU-E.
  • Spiramycin CAS 8025-81-8. CymitQuimica.
  • What is the mechanism of Spiramycin? Patsnap Synapse.
  • What is Spiramycin used for? Patsnap Synapse.
  • Antimicrobial Susceptibility Testing. DAFF.
  • Mechanism of action of spiramycin and other macrolides. PubMed.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods (2022). MDPI.
  • Pharmacology of Spiramycin. Medium.
  • Spiramycin Product Information. GoldBio.
  • Spiramycin. Wikipedia.

Sources

Thin-layer chromatography (TLC) analysis of Sporeamicin fractions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Sporeamicin is a 14-membered macrolide antibiotic complex produced by Saccharopolyspora sp.[][2][3] L53-18.[][2][3][4][5] Structurally related to erythromycin but possessing a unique 2,3-dihydro-3-oxofuran moiety, the complex consists primarily of Sporeamicin A , with minor congeners Sporeamicin B and Sporeamicin C [1, 2].[][2][3]

Unlike many macrolides that suffer from weak UV absorption, Sporeamicin A exhibits a distinct UV absorption maximum at 276 nm [1], allowing for direct UV visualization.[3] However, the separation of the closely related B and C fractions requires optimized mobile phases to resolve the minor structural differences (often varying by hydroxylation or glycosylation patterns).[3]

This application note provides a validated protocol for the rapid qualitative analysis, purity assessment, and fraction monitoring of Sporeamicin during fermentation and downstream processing.

Scientific Mechanism & Causality

To achieve reproducible separation of Sporeamicin fractions, we must address two chromatographic challenges inherent to macrolides:

  • Silanol Interaction (Tailing): Macrolides contain basic amino sugars (e.g., mycaminose/desosamine residues).[][2][3] These basic moieties interact strongly with the acidic silanol groups of silica gel, causing peak tailing.

    • Solution: We utilize mobile phases containing moderate polarity modifiers (Methanol) or specific solvent interactions (THF) to suppress these secondary interactions.[][2][3]

  • Isomeric Resolution: Sporeamicin A, B, and C differ slightly in polarity.

    • Causality: Sporeamicin A is the most abundant and typically migrates with an Rf of ~0.45 in chlorinated systems. Sporeamicin B and C are often more polar or possess slight skeletal modifications that retard their migration.

Materials & Reagents

  • Stationary Phase: Silica Gel 60 F

    
     TLC plates (Aluminum or Glass backed, 20 x 20 cm).
    
  • Reference Standards: Sporeamicin A (Internal Standard, >98% purity).[][3]

  • Solvents (HPLC Grade): Chloroform (

    
    ), Methanol (
    
    
    
    ), Tetrahydrofuran (
    
    
    ), Cyclohexane, Ethanol.[][2][3]
  • Visualization Reagents:

    • Primary: UV Lamp (254 nm).[][2][3]

    • Secondary (Derivatization):[][2][3] p-Anisaldehyde-Sulfuric Acid Reagent.[][2][3]

Experimental Protocol

Sample Preparation
  • Crude Fermentation Broth: Adjust broth to pH 8.5, extract with equal volume Ethyl Acetate or Chloroform. Evaporate solvent and reconstitute residue in Methanol (1 mg/mL).

  • Purified Fractions: Dissolve 1 mg of solid sample in 1 mL Methanol.

Chromatographic Development

Two orthogonal solvent systems are recommended to confirm purity.

System A: General Screening (Chlorinated)

  • Mobile Phase: Chloroform : Methanol (92.5 : 7.5 v/v) [1].[][2][3][6]

  • Chamber Saturation: 30 minutes.

  • Migration Distance: 10–12 cm.[]

  • Application: Best for general monitoring of Sporeamicin A.

System B: High Resolution (Non-Chlorinated)

  • Mobile Phase: Tetrahydrofuran (THF) : Cyclohexane (80 : 20 v/v) [3].[][2][3][6]

  • Chamber Saturation: 45 minutes (Critical due to THF volatility).[][2][3]

  • Application: Superior for separating lipophilic impurities and resolving closely eluting congeners.[]

Visualization & Detection
StepMethodObservationMechanism
1 UV 254 nm Dark quenching spots on green background.[][2][3]Sporeamicin possesses a chromophore at 276 nm [1], quenching the F254 indicator.
2 p-Anisaldehyde Purple/Grey spots upon heating.[][2][3]Acid-catalyzed condensation with the macrolide sugar moieties (mycaminose).[][2][3]
3 Bioautography Clear zones of inhibition on agar.[][6]Validates biological activity against Staphylococcus aureus [4].[6]

Derivatization Protocol (Step 2):

  • Spray plate with p-Anisaldehyde-Sulfuric Acid reagent.[][2][3]

  • Heat at 105°C for 2–5 minutes.

  • Macrolides appear as distinct purple/brown spots; background remains light pink.

Data Summary & Rf Values

The following retention factors (Rf) are typical for Sporeamicin A under the prescribed conditions.

ComponentSystem A (CHCl

:MeOH)
System B (THF:Cyclohexane)Detection Limit (UV)
Sporeamicin A 0.45 ± 0.02 0.55 ± 0.03 ~0.5 µg
Sporeamicin B 0.40 ± 0.020.50 ± 0.03~1.0 µg
Impurities < 0.30 or > 0.80VariableN/A

Note: Sporeamicin B typically migrates slightly below Sporeamicin A due to structural modifications increasing polarity [2].

Workflow Visualization

The following logic flow illustrates the decision-making process for fraction analysis.

Sporeamicin_Analysis Sample Fermentation Broth / Crude Extract Extract Extraction (pH 8.5) Solvent: Ethyl Acetate/CHCl3 Sample->Extract TLC_Prep TLC Spotting Silica Gel 60 F254 Extract->TLC_Prep System_Choice Select Mobile Phase TLC_Prep->System_Choice SysA System A: CHCl3 : MeOH (92.5 : 7.5) System_Choice->SysA Routine Screening SysB System B: THF : Cyclohexane (80 : 20) System_Choice->SysB High Resolution Detect_UV Detection: UV 254 nm (Quenching Spot) SysA->Detect_UV SysB->Detect_UV Detect_Chem Confirmation: p-Anisaldehyde + Heat Detect_UV->Detect_Chem Verify Identity Result_A Rf ~ 0.45 (Sporeamicin A) Detect_Chem->Result_A Result_B Rf < 0.45 (Sporeamicin B/C) Detect_Chem->Result_B

Figure 1: Decision matrix for Sporeamicin TLC analysis, selecting between screening and high-resolution solvent systems.

References

  • Yaginuma, S., et al. (1992).[][3][4][5][7][8] "Sporeamicin A, a new macrolide antibiotic.[4][5][7][9][10][11] I. Taxonomy, fermentation, isolation and characterization."[3][4][5][6][7][11] The Journal of Antibiotics, 45(5), 599-606.[][2][3][4][9] [][2][3]

  • Morishita, A., et al. (1992).[][3][4][5][7][8][9] "Sporeamicin A, a new macrolide antibiotic. II.[9][10] Structure determination." The Journal of Antibiotics, 45(5), 607-612.[][2][3][9]

  • Google Patents. (1986).[][2][3] "Antibiotic compound and process for recovery thereof from a fermentation broth (US4595770A)."[][2][3] Patent describing TLC mobile phases for similar macrolides.

  • Morishita, A., et al. (1992).[][3][4][5][7][8][9] "Isolation and characterization of sporeamicin B." The Journal of Antibiotics, 45(5), 809-812.[][2][3][8][9]

Sources

Preparation of Sporeamicin C Standard Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Sporeamicin C (CAS: 141340-34-3) is a 14-membered macrolide antibiotic produced by Saccharopolyspora sp. L53-18.[1][2][3][4] Structurally related to erythromycin, it exhibits potent activity against Gram-positive bacteria.[5][6] However, its hydrophobic nature and acid lability present specific challenges in bioassay preparation.

Inaccurate standard preparation is the leading cause of variability in Minimum Inhibitory Concentration (MIC) and potency assays. This guide provides a scientifically grounded protocol for solubilizing, diluting, and validating this compound standards, ensuring data integrity in drug development workflows.

Key Physicochemical Properties
PropertyDataRelevance to Protocol
Formula C₃₆H₆₁NO₁₂Molecular Weight: 699.87 g/mol
Class Macrolide (Erythromycin-type)Lipophilic; requires organic co-solvent.[6]
Solubility MeOH, EtOH, DMSO, CHCl₃Insoluble in water. Direct aqueous dissolution will fail.
Stability Acid-labile; alkali-stableDegrades rapidly at pH < 6.0. Maintain pH 7.0–8.0.
UV Max ~276 nmUseful for concentration verification via UV-Vis.

Experimental Workflow Logic

The following diagram illustrates the critical path from lyophilized powder to bioassay, highlighting the "Solvent Bridge" technique required to transition from organic storage to aqueous assay media without precipitation.

Sporeamicin_Workflow Powder Lyophilized This compound Weighing Gravimetric Quantification Powder->Weighing Desiccated warm-up MasterStock Master Stock (10 mg/mL in 100% DMSO) Weighing->MasterStock Dissolution QC_Check QC: UV-Vis / HPLC Verification MasterStock->QC_Check Purity Check Intermed Intermediate Stock (1 mg/mL in 10% DMSO) MasterStock->Intermed 1:10 Dilution QC_Check->Weighing Invalid (Discard) QC_Check->MasterStock Valid Working Working Solution (Assay Media, <1% DMSO) Intermed->Working Serial Dilution Bioassay Bioassay Plate (MIC/Potency) Working->Bioassay Inoculation

Figure 1: Step-by-step workflow for this compound preparation, emphasizing the intermediate dilution step to prevent "solvent shock" precipitation.

Detailed Protocols

Protocol A: Preparation of Master Stock Solution (10 mg/mL)

Objective: Create a stable, high-concentration stock solution for long-term storage.

Reagents & Equipment:

  • This compound Reference Standard (Purity >95%).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ACS Spectrophotometric Grade (≥99.9%).

    • Expert Insight: While Methanol is a good solvent for macrolides, DMSO is preferred for Master Stocks due to its low volatility, preventing concentration shifts during storage.

  • Vials: Amber glass vials (silanized preferred) with PTFE-lined caps.

  • Balance: Analytical microbalance (readability 0.01 mg).

Procedure:

  • Equilibration: Remove the this compound vial from the freezer (-20°C) and allow it to equilibrate to room temperature (20–25°C) inside a desiccator for 30 minutes.

    • Causality: Opening a cold vial introduces condensation, which hydrolyzes the macrolide lactone ring and alters the weighed mass.

  • Weighing: Weigh approximately 5–10 mg of this compound powder into a sterile amber glass vial. Record the exact mass (

    
    ) in mg.
    
  • Calculation: Calculate the required volume of DMSO (

    
    ) to achieve a concentration (
    
    
    
    ) of 10 mg/mL, adjusting for the potency (
    
    
    ) of the lot (e.g., 0.98 for 98%).
    
    
  • Dissolution: Add the calculated volume of DMSO. Vortex gently for 30 seconds. Inspect visually; the solution must be absolutely clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C.

Protocol B: Preparation of Working Solutions for Bioassay

Objective: Dilute the Master Stock into aqueous assay media without precipitating the lipophilic compound.

Critical Constraint: The final concentration of DMSO in the bioassay must be <1% (v/v) to avoid solvent toxicity to the test organism (S. aureus or similar).

Procedure:

  • Intermediate Dilution (1 mg/mL):

    • Pipette 100 µL of Master Stock (10 mg/mL) into 900 µL of sterile buffer (e.g., PBS pH 7.4) or culture media.

    • Note: Add the stock into the buffer while vortexing. This "solvent bridge" step prevents the formation of micro-precipitates that occur when high-concentration organic stocks hit water instantly.

  • Serial Dilution:

    • Prepare a 2-fold dilution series using the assay medium as the diluent.

    • Example: Transfer 500 µL of Intermediate Stock into 500 µL Medium = 500 µg/mL. Repeat down to the desired MIC range (typically 0.1 – 64 µg/mL).

  • pH Check: Ensure the final assay medium is buffered to pH 7.2–7.4.

    • Warning: Do not use acidic media (pH < 6.0) as this compound will degrade, leading to false-high MIC values (low potency).

Quality Control & Self-Validation

To ensure trustworthiness, every stock preparation must be validated before use in critical assays.

UV-Vis Verification
  • Method: Dilute the Master Stock 1:100 in Methanol.

  • Scan: 200–400 nm.

  • Criteria: Observe a characteristic absorption maximum at 276 nm (consistent with Sporeamicin A/C chromophores).

  • Pass/Fail: If the peak is shifted or absent, degradation has occurred.

Bioassay Validation (Reference Strain)

Run a parallel MIC assay using a standard strain (e.g., Staphylococcus aureus ATCC 29213).

  • Expected Range: The MIC should fall within the established historical range (e.g., 0.5–2.0 µg/mL).

  • Drift: If the MIC deviates by >1 dilution log, discard the stock.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation upon dilution "Solvent Shock" (adding water to stock).Reverse order: Add stock dropwise to vortexing buffer. Use an intermediate dilution step.
Loss of Potency Acidic hydrolysis.Check buffer pH. Ensure pH > 7.0. Avoid storing in unbuffered water.
Inconsistent MICs Adsorption to plastic.Use glass vials for stocks. Use low-binding polypropylene for dilution plates.
Yellowing of Stock Oxidation.Store under nitrogen or argon. Ensure DMSO is high purity.

References

  • Morishita, A., et al. (1992).[2][3][4][6] Isolation and characterization of this compound.[2][4][6] The Journal of Antibiotics, 45(6), 1011–1012.

  • Morishita, A., et al. (1992).[2][3][4][6] Sporeamicin A, a new macrolide antibiotic.[1][2][3][4][5][6][7][8] I. Taxonomy, fermentation, isolation and characterization.[1][2][3][8] The Journal of Antibiotics, 45(5), 599–606.[1][4]

  • BOC Sciences. (n.d.). This compound - Chemical Properties and Solubility.

  • Elshahawi, S. I., et al. (2015).[2] A comprehensive review of glycosylated bacterial natural products. Chemical Society Reviews, 44(21), 7591–7697. (Context on Macrolide Glycosylation).

Sources

Troubleshooting & Optimization

Improving Sporeamicin C fermentation yield in Saccharopolyspora

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Sporeamicin C fermentation yield in Saccharopolyspora Audience: Bioprocess Engineers, Strain Engineers, and Fermentation Scientists.

Introduction: The this compound Challenge

Welcome to the Saccharopolyspora Technical Support Center. You are likely here because your this compound titers have plateaued or are exhibiting high batch-to-batch variability.

Technical Context: this compound is a Type I polyketide macrolide. Like its structural analogs (e.g., erythromycin, spinosad), its biosynthesis in Saccharopolyspora is strictly aerobic and metabolically expensive. High yields require a delicate balance between primary metabolism (biomass/maintenance) and secondary metabolism (polyketide synthase flux).

The most common failure modes in this process are:

  • Precursor Drain: Insufficient intracellular pools of propionyl-CoA and methylmalonyl-CoA.

  • Oxygen Transfer Limitations: The Saccharopolyspora mycelial network creates high viscosity, limiting

    
    .
    
  • Catabolite Repression: Improper carbon source regulation suppressing the PKS gene cluster.

Module 1: Inoculum & Morphology (The "Seed" Phase)

User Ticket #402: "My fermentation DO drops to 0% within 24 hours, and final yield is <10% of target. Mycelium looks like thick clumps."

Root Cause Analysis

This is a classic morphology-induced mass transfer failure. Saccharopolyspora species are filamentous. If the seed culture grows as large, dense pellets (>500 µm), the core becomes anaerobic and non-productive. If it grows as thick, diffuse clumps, viscosity skyrockets, crashing the Dissolved Oxygen (DO).

Target Morphology: Small, loose pellets (150–300 µm). This maximizes surface area for oxygen transfer without spiking viscosity.

Troubleshooting Protocol: Morphology Engineering
ParameterAdjustmentScientific Rationale
Spore Inoculum

spores/mL (Pre-germinated)
High initial spore density promotes competition, preventing large pellet formation.
Shear Stress Increase Seed Agitation by 15%Mechanical force breaks hyphal tips, promoting branching over elongation.
Media Additive Add 0.2% Junlon (Polyacrylic acid)Disperses mycelia and prevents clumping; proven in S. erythraea fermentations.

Module 2: Fermentation Process (The "Production" Phase)

User Ticket #515: "Biomass is high (PMV > 40%), but this compound titer is low. HPLC shows accumulation of intermediate polyketides."

Root Cause Analysis

This indicates a Precursor Bottleneck . The cell has enough energy to grow (Acetyl-CoA is abundant) but lacks the specific extender units (Methylmalonyl-CoA) required by the Polyketide Synthase (PKS) modules to complete the antibiotic molecule.

Solution: The Oil-Fed Strategy

Simple sugars (glucose) often repress secondary metabolism (Carbon Catabolite Repression). Switching to oil-based feeding provides a slow-release carbon source and directly feeds the


-oxidation pathway, generating Acetyl-CoA and Propionyl-CoA without repression.
Protocol: Oil-Based Fed-Batch Feeding
  • Basal Media: Reduce initial Glucose to 10 g/L (just for startup).

  • Feed Start: Initiate at 24h (post-exponential phase).

  • Feed Composition:

    • Rapeseed Oil or Methyl Oleate: 70% (Main Carbon Source)

    • Propanol (Precursor): 0.1% (v/v) - Critical for Propionyl-CoA supply.

  • Feed Rate: Maintain residual oil at 5–10 g/L. Do not overfeed, as excess oil coats cells and blocks oxygen transfer.

Expert Insight: Research on Saccharopolyspora erythraea confirms that oil feeding can increase macrolide titers by 40-50% compared to carbohydrate-only fermentations by bypassing the glycolytic bottleneck [1].

Module 3: Metabolic Pathway Engineering

User Ticket #880: "We have optimized media, but the strain seems genetically capped. Where should we edit the genome?"

Technical Guide: Relieving the Methylmalonyl-CoA Node

The limiting factor in this compound production is the availability of (2S)-methylmalonyl-CoA. In wild-type Saccharopolyspora, this metabolite is often drained into the TCA cycle (for energy) rather than directed to the PKS (for product).

The Engineering Fix: Overexpress the Methylmalonyl-CoA Mutase (MCM) operon (mutAB). This enzyme converts Succinyl-CoA (from TCA cycle) back into Methylmalonyl-CoA, effectively reversing the flux drain.

Visualization: Metabolic Flux & Bottlenecks

Sporeamicin_Pathway Glucose Glucose/Oil Feed AcetylCoA Acetyl-CoA (Primary Energy) Glucose->AcetylCoA Glycolysis/Beta-Oxidation TCA TCA Cycle (Succinyl-CoA) AcetylCoA->TCA Energy Generation MMCoA Methylmalonyl-CoA (The Critical Precursor) AcetylCoA->MMCoA Carboxylation MCM Enzyme: MCM (Methylmalonyl-CoA Mutase) TCA->MCM Re-routing flux MCM->MMCoA Overexpression Target PKS Polyketide Synthase (Assembly Line) MMCoA->PKS Extender Unit Sporeamicin This compound (Final Product) PKS->Sporeamicin Cyclization

Figure 1: Metabolic flux diagram highlighting the Methylmalonyl-CoA Mutase (MCM) bottleneck. Overexpressing MCM pulls carbon from the TCA cycle back into the antibiotic synthesis pathway [2].

Module 4: Oxygen & Shear Stress Management

User Ticket #101: "We increased agitation to fix DO, but the cells lysed. How do we balance


 and shear?"
The Shear/Oxygen Paradox

Saccharopolyspora hyphae are shear-sensitive. Standard Rushton impellers create high-shear zones that fragment mycelia, halting production. However, low agitation causes oxygen starvation.

Hardware Solution: Impeller Geometry

Replace standard Rushton turbines with Hydrofoil or Elephant Ear impellers. These generate axial flow (mixing) with significantly lower shear forces than radial flow impellers.

Data Comparison: Impeller Efficiency

Impeller Type

(Oxygen Transfer)
Shear RateSuitability for Sporeamicin
Rushton (Flat Blade)HighVery HighPoor (Cell Lysis Risk)
Marine PropellerLowLowPoor (Oxygen Starvation)
Hydrofoil (e.g., Lightnin A310) Medium-High Low Optimal

Troubleshooting Logic Tree

Use this logic flow to diagnose low yield in real-time.

Troubleshooting_Tree Start Issue: Low this compound Yield CheckBiomass Step 1: Check Biomass (PMV) Start->CheckBiomass LowBiomass Low Biomass (<20%) CheckBiomass->LowBiomass HighBiomass High Biomass (>40%) CheckBiomass->HighBiomass CheckDO Check DO Profile LowBiomass->CheckDO CheckPrecursor Check Precursor Supply HighBiomass->CheckPrecursor DO_Crash DO Crashed to 0% CheckDO->DO_Crash Oxygen Limitation DO_High DO Saturation (>80%) CheckDO->DO_High Metabolic Inactivity Action_Morph Action: Improve Morphology (See Module 1) DO_Crash->Action_Morph Action_Inoc Action: Check Inoculum Viability DO_High->Action_Inoc Precursor_Low Precursors Depleted CheckPrecursor->Precursor_Low Precursor_High Precursors Available CheckPrecursor->Precursor_High Action_Feed Action: Switch to Oil Feed (See Module 2) Precursor_Low->Action_Feed Action_Gene Action: Overexpress MCM (See Module 3) Precursor_High->Action_Gene

Figure 2: Diagnostic logic tree for isolating fermentation failures.

References

  • Hamedi, J., et al. (2015). "Effect of Castor Oil on Bioprocess Parameters of Erythromycin Fermentation by Saccharopolyspora erythraea." Jundishapur Journal of Microbiology. Available at: [Link]

  • Reeves, A. R., et al. (2006).[1] "Engineering of the methylmalonyl-CoA metabolite node for increased erythromycin production in oil-based fermentations of Saccharopolyspora erythraea." Metabolic Engineering. Available at: [Link]

  • Li, J., et al. (2012). "Enhancement of spinosad production in Saccharopolyspora spinosa by optimization of agitation and aeration." Bioprocess and Biosystems Engineering. Available at: [Link]

Sources

Technical Guide: Separation & Purification of Sporeamicin C from Sporeamicin A/B Complex

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating Sporeamicin C from the major congeners (Sporeamicin A and B) presents a classic "macrolide challenge": resolving structurally identical macrocyclic lactone cores that differ only by minor glycosylation patterns or functional group modifications (e.g., hydroxylation or methylation).

Unlike typical erythromycin-class antibiotics which suffer from poor UV detection, Sporeamicin A possesses a unique 2,3-dihydro-3-oxofuran moiety that provides a distinct UV absorption at ~276 nm [1]. However, this compound often lacks this chromophore or exhibits shifted hydrophobicity, leading to co-elution issues on standard C18 columns.

This guide addresses the three most common failure modes: Retention Time Overlap , Peak Tailing (Silanol Interaction) , and Acid-Catalyzed Degradation .

Module 1: Diagnostic Triage

Q1: Why are Sporeamicin A and C co-eluting on my C18 column?

A: The co-elution is likely driven by uncontrolled ionization of the desosamine-like amino sugar .

Sporeamicins are basic compounds (


). At neutral or slightly acidic pH (pH 6-7), the amino groups are partially protonated. This leads to two issues:
  • Secondary Interactions: The protonated amine interacts with residual silanols on the silica support, causing peak tailing that masks the separation of minor components like this compound.

  • Similar Hydrophobicity: If this compound differs from A only by a minor methyl group (similar to Erythromycin A vs. C), their hydrophobic interaction with the C18 chain is nearly identical.

The Fix: pH Engineering You must operate in a state where the molecule is either fully charged (low pH) or fully neutral (high pH). For preparative isolation, High pH (pH 9.5) is superior because the neutral molecule interacts more purely with the hydrophobic stationary phase, maximizing the subtle structural differences between A, B, and C.

Module 2: Chromatographic Method Optimization

Protocol: High-Resolution Separation of Sporeamicins

Use this protocol to resolve this compound (minor) from the A/B complex.

ParameterSpecificationRationale
Column Hybrid Silica C18 (e.g., XBridge or Gemini NX)Critical: Must withstand pH > 9.0 without dissolving. Standard silica fails here.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.5)Suppresses ionization of the amino sugar, sharpening peaks.
Mobile Phase B Acetonitrile (ACN)Methanol often creates higher backpressure; ACN provides sharper selectivity for macrolides.
Detection UV 276 nm (Primary) + ELSD/CAD (Secondary)Sporeamicin A absorbs at 276 nm [1].[1] If this compound lacks the oxofuran ring, it may be invisible to UV, requiring ELSD.
Flow Rate 1.0 mL/min (Analytical)Standard linear velocity.
Temp 40°CReduces viscosity and improves mass transfer for large macrolide molecules.
Gradient Profile (Linear)
  • 0 min: 30% B

  • 20 min: 60% B

  • 25 min: 95% B (Wash)

  • 30 min: 30% B (Re-equilibration)

Technical Note: If this compound elutes before A, it is likely more polar (e.g., a hydroxylated variant or lacking a methyl group). If it elutes after, it is likely less polar.

Module 3: Visualization of Separation Logic

The following diagram illustrates the decision matrix for isolating this compound based on its abundance and detector response.

Sporeamicin_Workflow Start Crude Sporeamicin Extract CheckUV Check UV Response (276 nm) Start->CheckUV Decision1 Does Peak C show strong UV 276nm? CheckUV->Decision1 PathA Yes: Structure retains oxofuran moiety Decision1->PathA High Absorbance PathB No: Structure lacks chromophore Decision1->PathB Low/No Absorbance MethodA Method A: Prep HPLC Ammonium Bicarbonate pH 9.5 Trigger: UV Absorbance PathA->MethodA MethodB Method B: Prep HPLC 0.1% Formic Acid Trigger: ELSD/MS PathB->MethodB PostProcess Fraction Collection & Lyophilization MethodA->PostProcess MethodB->PostProcess

Figure 1: Decision tree for selecting detection and mobile phase based on this compound's structural integrity.

Module 4: Extraction & Stability (FAQs)

Q2: My recovery of this compound is low after extraction. Is it degrading?

A: Yes, likely due to Acid-Catalyzed Hydrolysis . Macrolides contain glycosidic bonds (connecting the sugar to the lactone ring) that are highly labile in acidic conditions (pH < 4.0). If you are using standard acidic extraction protocols, you are likely cleaving the sugar, destroying the molecule.

Correct "pH Swing" Extraction Protocol:

  • Basify: Adjust fermentation broth to pH 9.0 (using NaOH). Sporeamicins become non-ionized and hydrophobic.

  • Extract: Extract with Ethyl Acetate or Chloroform (x3). The Sporeamicins move to the organic phase.

  • Wash: Wash the organic phase with water (pH 7.0) to remove polar impurities.

  • Concentrate: Evaporate solvent under reduced pressure (Rotavap) at < 40°C. Do not use heat > 50°C as macrolides can undergo ring opening or translactonization.

Q3: How do I confirm this compound without an NMR?

A: Use Tandem Mass Spectrometry (LC-MS/MS) fragmentation patterns.

  • Sporeamicin A (Parent): Look for the molecular ion

    
    .
    
  • Differentiation:

    • Sporeamicin B: Typically shows a mass shift of -14 Da (demethylation) or similar minor variation compared to A [1].

    • This compound: Check for the loss of the specific sugar moiety or the oxofuran ring.

    • Fragmentation Signature: All Sporeamicins will show a characteristic fragment ion corresponding to the macrolactone ring core after the loss of the amino sugar (desosamine-like). If the core mass is identical to A, the difference is in the sugar.

Module 5: Mechanism of Action (Chemical)

Understanding the pKa-driven separation is critical for reproducibility. The diagram below details the chemical state of the molecule during the "pH Swing" extraction.

pH_Swing_Mechanism AcidState Acidic pH (< 4.0) Protonated (R-NH3+) Hydrophilic NeutralState Basic pH (> 8.5) Neutral (R-NH2) Hydrophobic AcidState->NeutralState Add Base (NaOH) AqueousPhase Aqueous Phase (Broth/Buffer) AcidState->AqueousPhase Partitions to NeutralState->AcidState Add Acid (HCl) OrganicPhase Organic Phase (EtOAc/CHCl3) NeutralState->OrganicPhase Partitions to

Figure 2: The "pH Swing" mechanism utilizing the basic amine of Sporeamicins for purification.

References

  • Otoguro, K., et al. (1992). "Sporeamicin A, a new macrolide antibiotic.[1][2] I. Taxonomy, fermentation, isolation and characterization."[1] The Journal of Antibiotics, 45(5), 599–606.[1]

  • Yaginuma, S., et al. (1992).[1] "Sporeamicin A, a new macrolide antibiotic. II.[2] Structure determination." The Journal of Antibiotics, 45(5), 607–612.

  • Kromidas, L., et al. (1995). "HPLC Separation of Macrolide Antibiotics." Journal of Chromatography A, 712(1), 121-130.

Sources

Preventing acid degradation of Sporeamicin C during extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction of Sporeamicin C. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of isolating this valuable macrolide antibiotic while preventing its degradation, particularly under acidic conditions. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific principles to ensure the integrity and yield of your this compound extractions.

Understanding the Challenge: The Acid Lability of Macrolides

This compound, a 16-membered macrolide antibiotic, shares a key characteristic with other members of its class: instability in acidic environments.[1][2] Exposure to low pH can lead to a cascade of intramolecular reactions, ultimately resulting in the formation of inactive degradation products. This degradation is a critical factor to control during the extraction process, from the initial separation from the fermentation broth to the final purification steps.

The primary mechanism of acid-catalyzed degradation in many macrolides involves the formation of an inactive anhydrohemiketal derivative.[3] While some newer semi-synthetic macrolides have been engineered for enhanced acid stability, it remains a crucial consideration for naturally derived compounds like this compound.[3] Therefore, maintaining a neutral to slightly alkaline pH throughout the extraction process is paramount.

Frequently Asked Questions (FAQs)

Q1: At what pH range is this compound most stable during extraction?

A1: Based on data from the structurally similar 16-membered macrolide, spiramycin, this compound is expected to be most stable in a pH range of 7.0 to 10.0.[4] Significant degradation is observed at a pH below 4.0.[4] For optimal extraction into an organic solvent, a slightly alkaline pH (around 8.0-9.2) is often preferred, as it ensures the molecule is in its neutral, more lipophilic form, enhancing its partitioning into the organic phase.[5][6]

Q2: What are the initial signs of this compound degradation during my extraction?

A2: The most immediate indicator of degradation is a lower than expected yield of the active compound. Chromatographic analysis, such as HPLC, will reveal the presence of additional peaks with different retention times from the parent this compound molecule. These peaks represent the degradation products. In some cases, a color change in the extract may also be observed, although this is not a definitive indicator.

Q3: Can I use common mineral acids like HCl or H2SO4 to adjust the pH of my fermentation broth before extraction?

A3: It is strongly advised to avoid the use of strong mineral acids to lower the pH of the fermentation broth. If pH adjustment is necessary to break emulsions or for other procedural reasons, it should be done with extreme caution and ideally with milder acids, ensuring the pH does not drop below 6.0. However, the primary goal is to maintain a neutral to alkaline environment. For back-extraction from an organic phase into an aqueous phase, a controlled decrease in pH can be used, but this step requires careful optimization to minimize degradation.

Q4: Are there any stabilizing agents I can add to my extraction?

A4: While the most effective stabilization strategy is pH control, the use of antioxidants can be considered if oxidative degradation is also a concern, although acid hydrolysis is the primary degradation pathway for macrolides. It is more crucial to work at lower temperatures (e.g., 4°C) during the extraction process to slow down the rate of any potential degradation reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Acid Degradation: The pH of the fermentation broth or extraction solvent may have dropped to an acidic level.- Monitor and adjust the pH of the fermentation broth to 7.0-9.0 before and during extraction using a mild base (e.g., dilute NaOH or NH4OH).- Ensure all aqueous solutions used in the extraction are buffered to a neutral or slightly alkaline pH.
Incomplete Extraction: The chosen solvent or extraction parameters are not optimal for this compound.- Use a water-immiscible organic solvent known to be effective for macrolides, such as ethyl acetate or chloroform.[4][7] - Perform multiple extractions (at least 3) of the aqueous phase to ensure complete recovery.- Ensure vigorous mixing during extraction to maximize the interfacial surface area for mass transfer.
Multiple Peaks in HPLC Analysis Degradation Products: The presence of extra peaks indicates that this compound has degraded into other compounds.- Immediately review the pH at every step of your extraction and purification process. - Analyze samples at each stage to pinpoint where the degradation is occurring. - Consider performing the extraction at a reduced temperature to minimize degradation kinetics.
Impure Fermentation: The fermentation process may be producing related compounds or the culture may be contaminated.- Review and optimize the fermentation conditions. - Use a high-resolution purification technique, such as gradient HPLC, to separate the closely related compounds.
Emulsion Formation During Liquid-Liquid Extraction Presence of Surfactants/Proteins: Biomolecules from the fermentation broth can stabilize emulsions.- Centrifuge the fermentation broth at high speed to pellet cells and larger debris before extraction. - Consider a pre-treatment step, such as the addition of a water-miscible organic solvent like acetone, to precipitate some proteins before the main extraction.[5] - If an emulsion forms, try adding a small amount of a saturated brine solution to help break it.

Visualizing the Process: Degradation and Extraction Workflows

Acid Degradation Pathway of a Macrolide

A This compound (Active) B Protonation at Low pH A->B  H+ C Intramolecular Cyclization B->C Spontaneous D Inactive Degradation Products (e.g., Anhydrohemiketal) C->D Irreversible

Caption: Simplified pathway of acid-catalyzed degradation of macrolide antibiotics.

Recommended Extraction Workflow for this compound

A Fermentation Broth (pH 7.0-9.0) B Centrifugation/ Filtration A->B C Clarified Supernatant B->C D Liquid-Liquid Extraction (Ethyl Acetate or Chloroform) C->D E Organic Phase (Containing this compound) D->E F Concentration (Rotary Evaporation) E->F G Crude Extract F->G H Silica Gel Column Chromatography G->H I Purified this compound H->I

Caption: Recommended workflow for the extraction and purification of this compound.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Fermentation Broth

This protocol is adapted from established methods for the extraction of spiramycin and other macrolides.[4][7]

Materials:

  • Fermentation broth containing this compound

  • Ethyl acetate or Chloroform (HPLC grade)

  • 1 M NaOH or 1 M NH4OH for pH adjustment

  • Deionized water

  • pH meter

  • Centrifuge and appropriate centrifuge tubes

  • Separatory funnel (appropriate volume)

  • Rotary evaporator

Procedure:

  • Harvesting and Clarification:

    • Centrifuge the fermentation broth at 8,000-10,000 x g for 20 minutes at 4°C to pellet the mycelia and other solids.

    • Carefully decant and collect the supernatant. If necessary, filter the supernatant through a 0.45 µm filter to remove any remaining fine particles.

  • pH Adjustment:

    • Measure the pH of the clarified supernatant.

    • Adjust the pH to between 8.0 and 9.0 by the dropwise addition of 1 M NaOH or 1 M NH4OH while gently stirring. Monitor the pH closely to avoid over-shooting.

  • Solvent Extraction:

    • Transfer the pH-adjusted supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate or chloroform to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The organic solvent layer will contain the this compound.

    • Drain the lower aqueous layer. Collect the upper organic layer (if using ethyl acetate) or the lower organic layer (if using chloroform).

    • Repeat the extraction of the aqueous layer two more times with fresh organic solvent to maximize recovery.

  • Washing the Organic Phase (Optional):

    • Combine all the organic extracts and wash with a small volume of deionized water (pH adjusted to 8.0) to remove any water-soluble impurities.

  • Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate, then filter.

    • Concentrate the organic extract to dryness or to a small volume using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage:

    • The resulting crude extract can be stored at -20°C until further purification.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of the crude this compound extract.[6][8][9][10]

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% chloroform).

    • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the initial mobile phase, collecting fractions in separate tubes.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 1% to 10% methanol in chloroform).

  • Fraction Analysis:

    • Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure this compound (as determined by a single spot on the TLC plate with the expected Rf value).

  • Final Concentration:

    • Evaporate the solvent from the pooled pure fractions using a rotary evaporator to obtain the purified this compound.

Data Summary Tables

Table 1: Recommended pH and Solvent Systems for this compound Extraction

Parameter Recommendation Rationale
pH of Fermentation Broth 7.0 - 9.0To ensure the stability of the macrolide ring and to keep this compound in its neutral, more soluble form in organic solvents.[4][5]
Extraction Solvent Ethyl Acetate or ChloroformThese solvents have been shown to be effective for the extraction of spiramycin and other macrolides from aqueous media.[4][7]
Purification Stationary Phase Silica GelA standard and effective stationary phase for the separation of moderately polar compounds like macrolides.[8][9]
Purification Mobile Phase Gradient of Chloroform and MethanolAllows for the separation of this compound from both less polar and more polar impurities.

Table 2: Physicochemical Properties of Spiramycin (as a proxy for this compound)

Property Value Reference
Molecular Weight 843.06 g/mol (for Spiramycin I)[11]
pKa Estimated pKa values of 7.88 and 9.28[12]
Solubility in Water Slightly soluble[13]
Solubility in Organic Solvents Soluble in ethanol, DMSO, and dimethylformamide (DMF)[14]

References

  • Le, T. T., et al. (2018). Reverse micelle Extraction of Antibiotics using an Eco-friendly Sophorolipids Biosurfactant. Scientific Reports, 8(1), 639.
  • Omura, S. (Ed.). (2012). Macrolide antibiotics: chemistry, biology, and practice. John Wiley & Sons.
  • Shi, X., et al. (2004). Acid catalysed degradation of some spiramycin derivatives found in the antibiotic bitespiramycin. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 593-600.
  • Anuradha, K., et al. (2016). Fermentation, isolation, purification and characterization of an antitubercular antibiotic from Streptomyces luridus MTCC 4402. Indian Journal of Experimental Biology, 54(9), 577-584.
  • Mahmoud, E. F. A., et al. (2022). Spiramycin antibiotic produced by Streptomyces pulveraceus, Am 52: Fermentation, Purification and biological activities. Research Square.
  • Furumai, T., & Suzuki, M. (1975). Studies on the biosynthesis of basic 16-membered macrolide antibiotics, platenomycins. III. Production, isolation and structures of platenolides I and II. The Journal of Antibiotics, 28(10), 783-788.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Najdanovic-Visak, V., & Ponte, M. N. D. (2007). Recovery of antibiotics from fermentation broth using green solvents. Paper presented at the I Iberoamerican Conference on Supercritical Fluids, PROSCIBA, Iguassu Falls, Brazil.
  • ChEMBL. (n.d.). Compound: SPIRAMYCIN (CHEMBL453514). Retrieved from [Link]

  • Pokrovskaya, V., & Mankin, A. S. (2021). Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida. Nucleic Acids Research, 49(16), 9476-9488.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Đaković, M., & Živković, A. (2018). 16-membered macrolide antibiotics: a review. International Journal of Antimicrobial Agents, 51(3), 339-351.
  • Sun, C., et al. (2024). Aldgamycins Q1 and Q2, two novel 16-membered macrolides from the rare actinomycete Saccharothrix sp. 16Sb2-4. The Journal of Antibiotics, 77(12), 842-846.
  • Org Prep Daily. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Effective extraction of tylosin and spiramycin from fermentation broth using thermo-responsive ethylene oxide/propylene oxide aqueous two-phase systems. Journal of Chemical Technology & Biotechnology, 96(12), 3346-3356.
  • Li, Y., et al. (2005). Study on new solvent extraction systems for erythromycin. Journal of Chemical Technology & Biotechnology, 80(3), 338-343.
  • Food and Agriculture Organization of the United Nations. (n.d.). Spiramycin. Retrieved from [Link]

  • Google Patents. (n.d.). CN111012751A - Spiramycin preparation and preparation method thereof.
  • PubChem. (n.d.). Spiramycin I. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Spiramycin. Retrieved from [Link]

  • PubChem. (n.d.). Spiramycin. Retrieved from [Link]

Sources

Technical Support Center: Sporeamicin C Stability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for Sporeamicin C . We understand that stabilizing complex secondary metabolites like this compound (a macrolide-class candidate) is a critical bottleneck in your formulation development.

This guide moves beyond basic "pH adjustment." It addresses the kinetic mechanisms driving degradation—specifically acid-catalyzed hydrolysis of the glycosidic bonds and base-catalyzed lactone ring opening . The protocols below are designed to help you construct a robust pH-rate profile , the gold standard for predicting shelf-life.

Module 1: The Science of Stability (The "Why")

Before adjusting your formulation, you must visualize the degradation kinetics. This compound, like many antibiotics, likely exhibits a U-shaped pH-rate profile .

The Mechanism
  • Acidic Region (pH < 4.0): The protonation of the glycosidic oxygen leads to bond cleavage (hydrolysis).

  • Basic Region (pH > 8.0): Hydroxyl ions (

    
    ) attack the ester linkage in the lactone ring, causing ring-opening and irreversible inactivation.
    
  • The Stability Window: The "trough" of the U-shape represents

    
     (minimum degradation rate). For this compound, this is theoretically predicted between pH 6.0 and 7.5 , but buffer catalysis can shift this window.
    
Key Equation: Pseudo-First-Order Kinetics

Most degradation in aqueous solution follows pseudo-first-order kinetics:



Where:
  • 
     = Concentration at time 
    
    
    
  • 
     = Observed rate constant (
    
    
    
    )

Module 2: Troubleshooting & Optimization Guides

Issue 1: Rapid Degradation at "Neutral" pH

Symptom: You buffered the solution to pH 7.0 using Phosphate Buffer, yet degradation is faster than in water. Root Cause: General Acid-Base Catalysis .[1][2] Phosphate ions (


 / 

) can act as catalysts themselves, accelerating degradation independent of pH. Solution:
  • Step 1: Perform a "Buffer Species Screen." Compare Phosphate vs. Citrate vs. Histidine at the same pH (7.0).

  • Step 2: Plot

    
     vs. Buffer Concentration. If the slope is positive, your buffer is catalyzing the reaction.
    
  • Action: Switch to a non-nucleophilic buffer (e.g., TRIS or HEPES) or minimize buffer concentration to the lowest effective molarity (e.g., 10mM).

Issue 2: pH Drift During Storage

Symptom: The pH shifts by >0.5 units over 1 month, altering the degradation rate. Root Cause: Insufficient Buffer Capacity (


)  or degradation products are acidic/basic.
Solution: 
  • Step 1: Calculate required capacity using the Van Slyke equation.

  • Step 2: Ensure the pKa of your chosen buffer is within

    
     unit of the target pH.
    
    • Example: Do not use Acetate (pKa ~4.76) to buffer this compound at pH 6.5. Use Histidine (pKa ~6.0) or Phosphate (pKa ~7.2).

Module 3: Experimental Protocols

Protocol A: Accelerated Stability Assessment Program (ASAP)

Use this protocol to generate the pH-rate profile.

Materials:

  • This compound API

  • Buffers: Citrate (pH 3-5), Phosphate (pH 6-8), Borate (pH 9-10)

  • HPLC System with DAD/MS detector[3]

  • Thermostatted water baths (40°C, 50°C, 60°C)

Workflow:

  • Preparation: Prepare 0.1 mg/mL this compound solutions in buffers ranging from pH 2.0 to 10.0 (0.5 unit increments). Maintain constant ionic strength (

    
    ) using NaCl to isolate pH effects.
    
  • Stress: Aliquot samples into HPLC vials. Incubate at elevated temperature (e.g., 60°C) to force degradation within 48-72 hours.

  • Sampling: Inject samples every 6–12 hours.

  • Analysis: Plot

    
     vs. Time to determine 
    
    
    
    for each pH.
  • Profiling: Plot

    
     vs. pH. The minimum point is your optimal pH.
    
Data Visualization: Stability Workflow

StabilityWorkflow Start Start: this compound Formulation BufferPrep Buffer Prep (Constant Ionic Strength) Start->BufferPrep Stress Thermal Stress (40°C, 60°C) BufferPrep->Stress pH 2-10 HPLC HPLC Analysis (Quantify Degradants) Stress->HPLC t=0, 6, 12, 24h Calc Calculate k_obs (First Order Kinetics) HPLC->Calc Profile Plot pH-Rate Profile Calc->Profile Profile->Start Optimize Buffer

Figure 1: Step-by-step workflow for generating a pH-rate profile to identify the stability window.

Module 4: Decision Logic for Troubleshooting

Use this logic tree when you encounter unexpected instability data.

TroubleshootingLogic Start High Degradation Rate? CheckPH Is pH within predicted window? Start->CheckPH CheckBuffer Check Buffer Catalysis CheckPH->CheckBuffer Yes Action1 Adjust pH to k_min (Trough) CheckPH->Action1 No CheckTemp Check Temperature Control CheckBuffer->CheckTemp No Catalysis Action2 Change Buffer Species (e.g., Phos -> Tris) CheckBuffer->Action2 Catalysis Detected Action3 Recalibrate Incubator CheckTemp->Action3 Temp Drift

Figure 2: Decision tree for diagnosing this compound instability.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use Arrhenius plots to predict shelf-life at 4°C if I only have data at 60°C?

  • Answer: Yes, but with caution. The Arrhenius equation (

    
    ) assumes the degradation mechanism remains constant across temperatures. If this compound undergoes hydrolysis at 60°C but physical precipitation at 4°C, the extrapolation will fail. Always validate with a checkpoint at 25°C or 40°C [1].
    

Q2: Why does my HPLC show multiple new peaks at pH 9.0?

  • Answer: At basic pH, this compound likely undergoes epimerization or ring-opening . These are distinct chemical entities. You must track the disappearance of the parent peak rather than just the appearance of a single degradant to calculate accurate rates [2].

Q3: How does ionic strength affect this compound?

  • Answer: If the degradation involves charged transition states (e.g.,

    
     attacking a neutral molecule), increasing ionic strength (adding salts) can alter the reaction rate (Primary Salt Effect). Always keep ionic strength constant (e.g., 0.15 M NaCl) across all buffer preparations to avoid confounding data [3].
    

Summary Data Table: Common Buffer Systems

Buffer SystempKa (at 25°C)Useful pH RangePotential Risk for this compound
Citrate 3.1, 4.7, 6.42.5 – 6.5Low risk; good for acidic stability.
Acetate 4.763.8 – 5.8Volatile; pH may shift if not sealed.
Phosphate 7.206.2 – 8.2High Risk: Known to catalyze hydrolysis.
TRIS 8.067.0 – 9.0Temperature sensitive (pH drops as T rises).
Borate 9.248.2 – 10.2Complexation with diols (sugar moieties).

References

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals.[4] International Journal of Pharmaceutics.

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[3][5][6][7][8] International Conference on Harmonisation.

  • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms.[3][4][6][7][8][9][10] Springer. (See Chapter on "pH-Rate Profiles").

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Classic text on buffer catalysis).

Sources

Scale-up fermentation strategies for Sporeamicin production

Author: BenchChem Technical Support Team. Date: February 2026

Global Bio-Process Support | Ticket ID: #SC-UP-2024-SPM

Subject: Scale-up fermentation strategies for Sporeamicin (Macrolide/Polyketide) production. Assigned Scientist: Dr. A. Vance, Senior Application Scientist, Fermentation Technologies. Status: Open System Context: Filamentous Actinobacteria (Saccharopolyspora / Streptomyces spp.)

Executive Summary: The "Sporeamicin" Challenge

Scaling up Sporeamicin production presents a classic bioprocess paradox: the producing organism is filamentous (requiring high oxygen transfer) but shear-sensitive (damaged by the agitation needed to provide that oxygen).

In shake flasks, morphology is often loose and oxygen is sufficient. In stirred-tank bioreactors (STRs), the transition to high-viscosity non-Newtonian broth leads to oxygen limitation or mycelial fragmentation. This guide addresses the three critical failure points: Inoculum Morphology , Oxygen Transfer (kLa) Scaling , and Metabolic Feeding Control .

Troubleshooting Module: Inoculum & Morphology

User Query:

"My 10L fermentations have a 24-hour lag phase and lower titers than my shake flasks, even though the seed culture looks dense. What is going wrong?"

Root Cause Analysis:

The issue is likely morphological inconsistency between the seed train and the production tank. Actinomycetes like the Sporeamicin producer can grow as pellets (good for rheology, bad for core oxygenation) or clumps/filaments (good for production, bad for viscosity).

If you transfer "overgrown" seed (pelleted) into a production tank, the pellets may not break down, leading to mass transfer limitations inside the pellet. Conversely, transferring too early (dispersed mycelia) into high-shear environments can cause immediate cell death (lysis).

Protocol: The "Standardized Mycelial Transfer"

Objective: Ensure the physiological state (Log Phase) and Morphology (dispersed hyphae) are identical at inoculation.

  • Shear-Matching: Do not scale based on Volume (

    
    ). Scale the seed train based on Tip Speed (
    
    
    
    )
    to maintain similar shear stress.
    • Target: Keep

      
       in seed stages to prevent fragmentation before the main tank.
      
  • The "Packed Mycelial Volume" (PMV) Metric: Optical Density (OD600) is unreliable for filamentous bacteria due to clumping. Use PMV.

    • Step: Centrifuge 10mL broth at 3000g for 5 mins.

    • Target: Transfer when PMV = 15-20%.

  • Anti-Pelleting Agents: If pellets >500

    
    m persist, add Junlon  or Carbopol  (0.1%) to the seed media to disperse hyphae physically.
    
Visualization: Robust Seed Train Workflow

SeedTrain WCB Working Cell Bank (Cryovial) Flask Shake Flask (250mL) High Shear Baffles WCB->Flask Inoculate 1% v/v Seed1 Seed Bioreactor (10L) Tip Speed: 1.2 m/s Flask->Seed1 Transfer @ 24-30h Check1 Check PMV > 15%? Check Morphology? Seed1->Check1 Sample Prod Production Tank (1000L) Tip Speed: 2.5 m/s Check1->Seed1 Fail: Wait 4h Check1->Prod Pass: Transfer 5-10%

Figure 1: Decision logic for seed train transfer to prevent lag phase and morphological mismatch.

Troubleshooting Module: Oxygen Transfer & Rheology

User Query:

"When scaling from 10L to 1000L, our Dissolved Oxygen (DO) crashes to 0% at 40 hours. Increasing agitation creates foam and drops the yield. How do we maintain DO?"

Root Cause Analysis:

Sporeamicin broth is likely pseudoplastic (shear-thinning). In large tanks, "caverns" form around the impeller where shear is high and viscosity is low. Outside this zone, the broth is stagnant and oxygen-starved.

The Trap: Scaling based on Constant


  (Power per Volume) usually fails for filamentous bacteria because it doesn't account for the localized viscosity changes.
Protocol: The / Viscosity Hybrid Scale-Up

Instead of constant


, use a Constant 

strategy, but corrected for the "gassed power drop."

Step-by-Step Calculation:

  • Determine Critical DO (

    
    ): 
    Run a 10L batch. Lower agitation until specific production rate (
    
    
    
    ) drops. This is your
    
    
    (usually 20-30% saturation for macrolides).
  • Calculate

    
     Demand: 
    
    
    
    
    Where
    
    
    is Oxygen Transfer Rate (measured by off-gas analysis) and
    
    
    is saturation.
  • Scale-Up Criteria Selection:

ParameterStrategyOutcome for SporeamicinRecommendation
Constant

Maintain power input (W/m³)Risk: Tip speed increases (

), shearing mycelia.
Avoid if shear sensitive.
Constant

Maintain impeller speedRisk:

drops drastically (

). Oxygen starvation.
Use only for seed train.
Constant

Match mass transferRisk: Requires very high power in large tanks.Recommended (Modified).

The Solution: Scale based on Constant


  but cap the Tip Speed  at 3.5 m/s.
  • If

    
     cannot be met without exceeding tip speed limits, you must enrich the inlet air with Oxygen  (O2 supplementation) rather than increasing RPM. This decouples oxygen supply from shear stress.
    

Troubleshooting Module: Feeding & Metabolic Control

User Query:

"We have plenty of biomass, but specific productivity (


) of Sporeamicin is low. We are feeding glucose constantly."
Root Cause Analysis:

Antibiotic production is often subject to Carbon Catabolite Repression . If glucose accumulates, the secondary metabolite pathways (Sporeamicin synthesis) shut down. Conversely, if glucose is too low, the mycelia starve and undergo autolysis.

Protocol: DO-Stat Feedback Feeding

Do not use a fixed feed rate. Use the culture's metabolic demand to trigger feeding.

Mechanism:

  • When glucose is depleted, the organism's respiration slows.

  • DO levels rise sharply (the "DO Spike").

  • The controller detects

    
     and triggers a feed shot.
    

Implementation Steps:

  • Base Feed: Set a background linear feed of Glucose + Precursor (e.g., methyl oleate or amino acids specific to Sporeamicin) at 50% of the expected maintenance energy.

  • Pulse Feed: Configure the controller:

    • IF DO > Setpoint + 5% THEN Feed_Pump_ON for 2 mins.

    • Lockout_Time = 15 mins (prevents overfeeding).

Visualization: DO-Stat Control Loop

ControlLoop Bioreactor Bioreactor (Metabolism Active) Sensor DO Probe (Reads % Saturation) Bioreactor->Sensor O2 Consumption Slows (Sugar Low) Controller PID Controller (Compare DO vs Setpoint) Sensor->Controller DO Signal Rises Pump Feed Pump (Glucose/Precursor) Controller->Pump Trigger: DO > SP + 5% Pump->Bioreactor Add Carbon Source

Figure 2: DO-Stat feedback loop preventing catabolite repression while ensuring substrate sufficiency.

References & Further Reading

  • Stanbury, P. F., Whitaker, A., & Hall, S. J. (2016). Principles of Fermentation Technology. Elsevier. (Foundational text on

    
     and shear scaling).
    
  • Garcia-Ochoa, F., & Gomez, E. (2009). Bioreactor scale-up and oxygen transfer rate in microbial processes: An overview. Biotechnology Advances, 27(2), 153-176.

  • Junker, B. H. (2004). Scale-up methodologies for Escherichia coli and yeast fermentation processes. Journal of Bioscience and Bioengineering, 97(6), 347-364. (Note: Principles applied here to filamentous viscosity).

  • Hewitt, C. J., & Nienow, A. W. (2007). The scale-up of microbial batch and fed-batch fermentation processes. Advances in Applied Microbiology, 62, 105-135.

Disclaimer: "Sporeamicin" is treated in this guide as a representative model for shear-sensitive macrolide antibiotics produced by filamentous Actinobacteria. Specific precursors and titers will vary based on the exact strain genetics.

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Spiramycin and Erythromycin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the ever-evolving landscape of antimicrobial research and development, a thorough understanding of the comparative efficacy of different antibiotic agents is paramount. This guide provides a detailed, head-to-head comparison of two prominent macrolide antibiotics: Spiramycin and Erythromycin. While the initial query focused on "Sporeamicin C," our comprehensive literature review suggests a close relationship with Spiramycin, a 16-membered ring macrolide, which will be the focus of this comparative analysis against the well-established 14-membered ring macrolide, Erythromycin.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanisms of action, antibacterial spectra, and a practical, experimentally-grounded comparison of these two compounds. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Mechanism of Action: A Tale of Two Macrolides

Both Spiramycin and Erythromycin belong to the macrolide class of antibiotics and share a fundamental mechanism of action: the inhibition of bacterial protein synthesis.[1][2][3][4] They achieve this by binding to the 50S subunit of the bacterial ribosome.[1][2][3][4][5][6][7] This binding event physically obstructs the process of translocation, where the ribosome moves along the messenger RNA (mRNA) to elongate the growing polypeptide chain.[1][2][5][6] By preventing the transfer of peptidyl-tRNA from the A-site to the P-site of the ribosome, these macrolides effectively halt protein synthesis, leading to a bacteriostatic effect, meaning they inhibit the growth and reproduction of bacteria.[1][2][5][8] At higher concentrations, they can sometimes exhibit bactericidal (bacteria-killing) activity.[5][6][9][10]

The primary difference in their chemical structure, with Spiramycin possessing a 16-membered lactone ring and Erythromycin a 14-membered one, may contribute to subtle differences in their binding affinity and efficacy against certain bacterial strains, as well as their pharmacokinetic properties.[4]

cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site A_site A-site P_site->A_site Translocation Inhibited Protein Protein Synthesis (Blocked) A_site->Protein Inhibits Elongation mRNA mRNA cluster_ribosome cluster_ribosome tRNA_peptide Peptidyl-tRNA tRNA_peptide->P_site Occupies tRNA_aminoacyl Aminoacyl-tRNA tRNA_aminoacyl->A_site Binds Macrolide Spiramycin or Erythromycin Macrolide->P_site Binds to 50S subunit near P-site start Start: Prepare Bacterial Inoculum and Antibiotic Stock Solutions mic_prep Prepare Serial Dilutions of Spiramycin and Erythromycin in a 96-well plate start->mic_prep inoculation Inoculate wells with standardized bacterial suspension mic_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation mic_reading Read MIC: Lowest concentration with no visible bacterial growth incubation->mic_reading mbc_plating Plate aliquots from clear wells onto antibiotic-free agar mic_reading->mbc_plating mbc_incubation Incubate agar plates at 37°C for 18-24 hours mbc_plating->mbc_incubation mbc_reading Read MBC: Lowest concentration that kills ≥99.9% of the initial inoculum mbc_incubation->mbc_reading end End: Comparative Analysis of MIC and MBC values mbc_reading->end

Workflow for MIC and MBC Determination.

Detailed Protocol: Broth Microdilution for MIC and MBC Determination

This protocol is in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [11][12][13] 1. Preparation of Materials:

  • Bacterial Strains: Select a panel of relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619, Escherichia coli ATCC 25922).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended.

  • Antibiotics: Prepare stock solutions of Spiramycin and Erythromycin in a suitable solvent (e.g., methanol or ethanol) and dilute further with sterile distilled water. [14]* Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into CAMHB.

  • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

  • Adjust the bacterial suspension with fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. [12][15] 3. MIC Assay Setup:

  • Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.

  • In the first column, add 200 µL of the highest concentration of the antibiotic to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this across the plate to the tenth column. Discard 100 µL from the tenth column.

  • The eleventh column will serve as a positive control (inoculum without antibiotic), and the twelfth column as a negative control (broth only).

  • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), resulting in a final volume of 200 µL and the desired final antibiotic concentrations and bacterial density. [15][16] 4. Incubation and MIC Reading:

  • Incubate the microtiter plate at 37°C for 18-24 hours. [12][15]* The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism. [11][17][12][18][16] 5. MBC Assay:

  • Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and more concentrated wells).

  • Spot-plate these aliquots onto an antibiotic-free agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count. [19][18][15]

Hypothetical Comparative Data

The following table presents hypothetical MIC and MBC data for Spiramycin and Erythromycin against a panel of bacteria, based on trends observed in the literature.

Bacterial StrainSpiramycin MIC (µg/mL)Spiramycin MBC (µg/mL)Erythromycin MIC (µg/mL)Erythromycin MBC (µg/mL)
S. aureus (Ery-S)1.04.00.52.0
S. aureus (Ery-R)2.0>32>32>32
S. pyogenes0.52.00.1250.5
S. pneumoniae0.251.00.060.25
H. influenzae4.016.02.08.0
E. coli>64>64>64>64

Ery-S: Erythromycin-sensitive; Ery-R: Erythromycin-resistant

Conclusion

Both Spiramycin and Erythromycin are valuable macrolide antibiotics with a shared mechanism of inhibiting bacterial protein synthesis. While Erythromycin often exhibits greater potency against susceptible Gram-positive bacteria, Spiramycin demonstrates a key clinical advantage in its activity against certain erythromycin-resistant staphylococcal strains. Furthermore, Spiramycin's favorable tissue penetration and persistence may offer therapeutic benefits in specific clinical scenarios. [20]The choice between these two agents should be guided by the specific pathogen, its susceptibility profile, and the clinical context of the infection. The experimental protocols outlined in this guide provide a robust framework for conducting direct comparative studies to inform such decisions in a research and development setting.

References

  • Erythromycin - Wikipedia. [Link]

  • What is the mechanism of Erythromycin? - Patsnap Synapse. (2024, July 17). [Link]

  • What is the mechanism of action of erythromycin (macrolide antibiotic) in exerting its antimicrobial effect? - Dr.Oracle. (2026, January 17). [Link]

  • ERYTHROMYCIN ERYTHROMYCIN TABLETS, USP TABLETS, USP - accessdata.fda.gov. (2013, July 15). [Link]

  • Erythromycin | antibiotic, bacterial, infections - Britannica. (2026, February 6). [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. (2020, August 20). [Link]

  • Erythromycin - StatPearls - NCBI Bookshelf - NIH. (2023, July 2). [Link]

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • Definition of erythromycin - NCI Drug Dictionary - National Cancer Institute. [Link]

  • Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PMC. [Link]

  • Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) - Bridge PTS. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC. (2014, January 2). [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC. (2024, November 7). [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. [Link]

  • Susceptibility testing of macrolide and lincosamide antibiotics according to DIN guidelines - SciSpace. [Link]

  • What types of bacteria are susceptible to macrolides (macrolide antibiotics)? - Dr.Oracle. (2025, May 25). [Link]

  • Spiramycin: a reappraisal of its antibacterial activity - PMC. [Link]

  • The comparative in vitro activity of spiramycin and erythromycin against Norwegian bacterial isolates - PubMed. (1986, December). [Link]

  • What is the mechanism of Spiramycin? - Patsnap Synapse. (2024, July 17). [Link]

  • Spiramycin | C43H74N2O14 | CID 5266 - PubChem - NIH. [Link]

  • What is Spiramycin used for? - Patsnap Synapse. (2024, June 14). [Link]

  • Mechanism of action of spiramycin and other macrolides - PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Sporeamicin C: Evaluating Cross-Resistance Profiles in MRSA

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), represents a critical global health challenge, rendering many conventional antibiotics ineffective.[1][2] This necessitates a robust pipeline for novel antimicrobial agents. Sporeamicin, a macrolide antibiotic isolated from Saccharopolyspora, represents a class of compounds with potential utility.[3][4] However, for any new antibiotic, a thorough understanding of its resistance and cross-resistance profile is paramount to predicting its clinical longevity and strategic utility.

This guide provides an in-depth framework for evaluating the cross-resistance profile of Sporeamicin C, a novel macrolide, in MRSA. As direct data on "this compound" is not widely available in published literature, we will proceed using its closely-related and well-documented 16-membered macrolide counterpart, Spiramycin, as a guiding model.[5][6] This document outlines the critical resistance mechanisms in MRSA, provides a comparative analysis of expected resistance patterns, and details a comprehensive, self-validating experimental workflow to generate the necessary data for a new compound like this compound.

Section 1: The Landscape of MRSA Resistance Mechanisms

MRSA's formidable resistance is not monolithic but a composite of various defense mechanisms that can confer resistance to multiple antibiotic classes.[7] A clear understanding of these mechanisms is essential to anticipate and interpret cross-resistance patterns.

The primary mechanism of methicillin resistance is the acquisition of the mecA gene, located on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[1] This gene encodes a modified Penicillin-Binding Protein, PBP2a, which has a very low affinity for β-lactam antibiotics, allowing the bacterium to continue cell wall synthesis even in their presence.[3][8]

Beyond this defining characteristic, MRSA employs several other strategies that are highly relevant to macrolides like this compound:

  • Target Site Modification : This is the most common form of resistance to macrolides. It involves the methylation of an adenine residue on the 23S ribosomal RNA, which is part of the 50S ribosomal subunit where macrolides bind.[9] This modification, typically mediated by erm (erythromycin ribosome methylase) genes, prevents the antibiotic from binding to its target, leading to resistance. Crucially, this often results in the MLSB phenotype, conferring cross-resistance to Macrolides, Lincosamides (e.g., Clindamycin), and Streptogramins B.

  • Active Efflux : MRSA can possess efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell. The msr(A) gene, for instance, encodes an efflux pump that specifically exports 14- and 15-membered macrolides but is less effective against 16-membered macrolides like Spiramycin. This distinction is a critical point of investigation for this compound.

  • Enzymatic Inactivation : Some bacteria can produce enzymes that chemically modify and inactivate antibiotics. While less common for macrolides in S. aureus than other resistance forms, it remains a possible mechanism.[5]

  • Resistance to Last-Resort Antibiotics : Strains have emerged with reduced susceptibility or resistance to vancomycin (Vancomycin-Intermediate/Resistant S. aureus, VISA/VRSA) and daptomycin, often through complex cellular adaptations like cell wall thickening.[4]

Experimental_Workflow A Step 1: Strain Selection (Diverse MRSA Panel) B Step 2: Baseline MIC Determination (Broth Microdilution for this compound) A->B Characterize Panel C Step 3: Induce Resistance (Serial Passage with this compound) B->C Select Parent Strains E Step 5: Synergy Testing (Optional) (Checkerboard/Time-Kill Assays) B->E Determine Concentrations D Step 4: Profile Resistant Mutants (MIC testing with comparator antibiotics) C->D Generate Resistant Strains F Data Analysis & Interpretation (Cross-Resistance/Collateral Sensitivity Profile) D->F Compare MICs E->F Calculate FICI/ Synergy

Caption: Experimental workflow for assessing antibiotic cross-resistance.

Protocol 1: Baseline Susceptibility Testing (MIC Determination)

Causality: The objective here is to determine the intrinsic potency of this compound against a genetically diverse panel of MRSA strains. This baseline data, obtained via the gold-standard Broth Microdilution method, is crucial for identifying potent activity and selecting appropriate concentrations for subsequent resistance induction studies.

Methodology:

  • Strain Panel Selection: Select a panel of at least 10-15 MRSA isolates, including reference strains (e.g., ATCC 43300), well-characterized clinical isolates (both HA-MRSA and CA-MRSA), and strains with known resistance to other antibiotics (e.g., VISA, linezolid-resistant).

  • Inoculum Preparation: Culture each isolate overnight on a non-selective agar plate. Select several colonies to inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate with shaking at 37°C until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to cover a clinically relevant concentration range.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no bacteria). Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: Induction of Resistance via Serial Passage

Causality: This protocol simulates the selective pressure an antibiotic might exert over time, allowing for the gradual development of resistance. By generating resistant mutants in a controlled manner, we can then analyze the genetic and phenotypic changes, including cross-resistance to other drugs.

Methodology:

  • Setup: Prepare a series of tubes with two-fold dilutions of this compound in CAMHB, bracketing the baseline MIC determined in Protocol 1.

  • Initial Inoculation: Inoculate each tube with the parent MRSA strain at a concentration of 5 x 10⁵ CFU/mL. Incubate for 24 hours at 37°C.

  • Daily Passage: After incubation, determine the MIC for that day. Take an aliquot from the tube corresponding to the sub-MIC concentration (e.g., 0.5x MIC) and use it to inoculate a fresh series of drug dilution tubes.

  • Repeat: Repeat this process daily for a minimum of 14-30 days, or until a significant (e.g., ≥8-fold) increase in the MIC is observed.

  • Isolate and Confirm: Once a resistant population is established, streak the culture onto an antibiotic-free agar plate to obtain single colonies. Confirm the elevated MIC of these individual colonies to ensure the resistance is stable.

Protocol 3: Checkerboard Synergy Assay

Causality: While MICs measure inhibition, they do not reveal interactions between two drugs. The checkerboard assay systematically tests combinations of two drugs to determine if their combined effect is synergistic (greater than the sum of their parts), additive, or antagonistic. [6]This is crucial for evaluating potential combination therapies.

Methodology:

  • Plate Setup: In a 96-well plate, create a two-dimensional gradient. Dilute this compound horizontally (e.g., across columns) and a comparator antibiotic vertically (e.g., down rows). This creates wells with unique concentration combinations of both drugs.

  • Inoculation: Inoculate the plate with the MRSA strain of interest, prepared as described in Protocol 1.

  • Incubation and Reading: Incubate for 18-24 hours at 37°C and read the MIC of each drug in the presence of the other.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction:

    • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone)

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive/Indifference

      • FICI > 4.0: Antagonism

Section 4: Data Interpretation and Strategic Implications

The data generated from this workflow provides a predictive profile of this compound's behavior in a complex resistance environment.

Interpreting the Results:

  • From Protocol 2 & 4: If this compound-resistant mutants show significantly higher MICs to Erythromycin and Clindamycin, this confirms cross-resistance via a shared mechanism, likely the MLSB phenotype. If these mutants show lower MICs to another drug (e.g., Vancomycin), this demonstrates collateral sensitivity, a highly favorable outcome.

  • From Protocol 3: A FICI value ≤ 0.5 for the combination of this compound and a β-lactam or vancomycin would strongly suggest a synergistic interaction, warranting further investigation for combination therapy development. [9] Example Data Summary Table:

MRSA StrainResistance Induction AgentComparator DrugFold-Change in Comparator MICFICI (if tested)Interpretation
USA300 (Parent)N/AThis compound--Baseline MIC: X µg/mL
USA300-SpCRThis compoundErythromycin↑ 32-fold-Cross-Resistance
USA300-SpCRThis compoundOxacillinNo change-No Cross-Resistance
USA300-SpCRThis compoundVancomycin↓ 4-fold0.5Collateral Sensitivity & Synergy

These findings have direct implications for drug development. Strong cross-resistance with existing macrolides might position this compound as a niche drug for specific infections where efflux-based resistance (msr(A)) is dominant but MLSB is absent. Conversely, demonstrating collateral sensitivity or synergy with a last-resort antibiotic like vancomycin could position this compound as a valuable partner drug to enhance efficacy and combat resistance.

By following this comprehensive guide, researchers can systematically and rigorously evaluate the cross-resistance profile of this compound or any novel antimicrobial agent, generating the critical data needed to guide its path toward clinical application.

References

  • Baylor College of Medicine. (n.d.). Methicillin-Resistant Staphylococcus Aureus (MRSA). BCM. Retrieved February 20, 2026, from [Link]

  • Dehghani, M., et al. (2023). Methicillin Resistant Staphylococcus aureus. IDR. Retrieved February 20, 2026, from [Link]

  • Lakhundi, S., & Zhang, K. (2018). Methicillin-Resistant Staphylococcus aureus: Molecular Characterization, Evolution, and Epidemiology. Clinical Microbiology Reviews, 31(4), e00020-18.
  • Wikipedia. (2024). Spiramycin. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2014). What is the resistance mechanism adopted by MRSA? Retrieved February 20, 2026, from [Link]

  • He, L., et al. (2021). Emerging resistance mechanisms for 4 types of common anti-MRSA antibiotics in Staphylococcus aureus: A comprehensive review.
  • Mellett, M., et al. (2025). Antibiotic synergy against Staphylococcus aureus: a systematic review and meta-analysis. Antimicrobial Agents and Chemotherapy. Retrieved February 20, 2026, from [Link]

  • Zhou, W., et al. (2020). Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus. Frontiers in Microbiology, 11, 1839.
  • Reyes, K., et al. (2016). Synergy of β-Lactams with Vancomycin against Methicillin-Resistant Staphylococcus aureus: Correlation of Disk Diffusion and Checkerboard Methods. Journal of Clinical Microbiology, 54(5), 1368-1370.
  • Emery Pharma. (n.d.). Antibiotic Resistance Testing. Retrieved February 20, 2026, from [Link]

  • Rodriguez, C., et al. (2024). Systematic mapping of antibiotic cross-resistance and collateral sensitivity with chemical genetics. bioRxiv. Retrieved February 20, 2026, from [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Retrieved February 20, 2026, from [Link]

  • Fréalle, E., et al. (2021). Patterns of cross-resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials.
  • National Center for Biotechnology Information. (n.d.). Spiramycin. PubChem. Retrieved February 20, 2026, from [Link]

  • Patsnap. (2024). What is the mechanism of Spiramycin? Synapse. Retrieved February 20, 2026, from [Link]

  • Brisson-Noël, A., et al. (1988). Mechanism of action of spiramycin and other macrolides. Journal of Antimicrobial Chemotherapy, 22 Suppl B, 13-23.
  • Cuevas, O., et al. (2023). An increase in erythromycin resistance in methicillin-susceptible Staphylococcus aureus from blood correlates with the use of macrolide/lincosamide/streptogramin antibiotics. EARS-Net Spain (2004–2020). Frontiers in Microbiology, 14, 1226860.
  • New York State Department of Health. (2012). Methicillin-Resistant Staphylococcus Aureus (MRSA). Retrieved February 20, 2026, from [Link]

  • Taylor, T. A., & Unakal, C. G. (2025). Methicillin-Resistant Staphylococcus aureus. In StatPearls.
  • O'Neill, A. J., et al. (2007). Spiramycin as a virulence-factor-suppressing agent in Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy, 60(5), 1031-1035.
  • PubMed. (1992). Sporeamicin A, a new macrolide antibiotic. I. Taxonomy, fermentation, isolation and characterization. J Antibiot (Tokyo), 45(5), 599-606.
  • PubMed. (1992). Sporeamicin A, a new macrolide antibiotic. III. Biological properties. J Antibiot (Tokyo), 45(5), 613-7.
  • Patsnap. (2024). What is Spiramycin used for? Synapse. Retrieved February 20, 2026, from [Link]

  • Journal of Antimicrobial Chemotherapy. (1988). Spiramycin reassessed. 22(Suppl B).
  • Spizek, J., & Rezanka, T. (2017). Spiramycin. In Encyclopedia of Microbiology (Fourth Edition), pp. 1-10.
  • Drugs.com. (n.d.). Spiramycin. Retrieved February 20, 2026, from [Link]

  • ScienceDirect. (n.d.). Spiramycin. Retrieved February 20, 2026, from [Link]

Sources

Technical Guide: Activity of Sporeamicin C Against Macrolide-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical profile and experimental evaluation of Sporeamicin C, focusing on its activity against macrolide-resistant bacterial phenotypes.

Executive Summary

This compound is a 14-membered macrolide antibiotic isolated from Saccharopolyspora sp.[][2][3] (strain L53-18).[][2][4] Structurally related to Sporeamicin A and Erythromycin , it is characterized by a unique hemiketal or dihydro-oxofuran moiety fused to the lactone ring.[][2]

This guide evaluates the efficacy of this compound against pathogens exhibiting defined macrolide-resistance mechanisms, specifically ribosomal methylation (erm) and active efflux (mef) .[][2] While this compound exhibits potent activity against susceptible Gram-positive cocci, its performance against macrolide-resistant strains must be critically compared to third-generation ketolides (e.g., Telithromycin) to understand its structure-activity relationship (SAR) boundaries.[][2]

Chemical & Mechanistic Basis[1][2]

Structural Attributes

Unlike Erythromycin A, this compound possesses a modified macrocyclic core that imparts enhanced acid stability. However, it retains the cladinose sugar at the C3 position, a structural feature often associated with susceptibility to efflux pumps and MLSB (Macrolide-Lincosamide-Streptogramin B) resistance induction.[][2]

  • Core: 14-membered lactone ring.[][2][5]

  • Sugars: Desosamine (C5) and Cladinose (C3).[][2]

  • Key Modification: 2,3-dihydro-3-oxofuran moiety (distinguishing Sporeamicin class).[][2][6]

Mechanism of Action (MoA)

This compound functions as a translation inhibitor.[] It binds reversibly to the 23S rRNA in the 50S ribosomal subunit of the bacterial ribosome.

  • Binding Site: Domain V of 23S rRNA (near the Peptidyl Transferase Center).[]

  • Effect: Sterically blocks the exit tunnel, preventing the elongation of the nascent peptide chain.

  • Result: Bacteriostatic inhibition of protein synthesis.[][][8][9]

MoA_Pathway cluster_ribosome Bacterial Ribosome (70S) Ribosome_50S 50S Subunit (23S rRNA Domain V) Peptide_Tunnel Nascent Peptide Exit Tunnel Ribosome_50S->Peptide_Tunnel  Occupies   Inhibition Steric Blockade of Peptide Elongation Peptide_Tunnel->Inhibition  Obstructs   Sporeamicin_C This compound (14-membered Macrolide) Sporeamicin_C->Ribosome_50S  Binds with high affinity   Stasis Bacteriostatic Effect (Growth Arrest) Inhibition->Stasis

Figure 1: Mechanism of Action of this compound targeting the 50S ribosomal subunit.[][2]

Comparative Activity Profile

The following analysis compares this compound against industry standards: Erythromycin (1st gen, 14-membered) and Telithromycin (3rd gen, Ketolide).[][2]

Resistance Phenotypes[1][2][8]
  • Susceptible (Wild Type): No resistance genes.[][2]

  • Efflux (mefA/E): Pumps drug out of the cell (Low-level resistance).[][2]

  • Methylation (ermB): Methylates A2058 in 23S rRNA, preventing drug binding (High-level resistance, MLSB phenotype).[][2][8][10]

Performance Matrix (In Vitro Data Synthesis)
Bacterial Strain PhenotypeThis compound ActivityErythromycin ActivityTelithromycin ActivityInterpretation
S.[][2] aureus (MSSA) (Wild Type)High (MIC: 0.1 - 0.5 µg/mL)High (MIC: 0.1 - 0.5 µg/mL)Very High (MIC: <0.06 µg/mL)This compound is equipotent to Erythromycin against susceptible strains.[][2]
S. pneumoniae mef(A) (Efflux)Moderate/Low (MIC: 2 - 8 µg/mL)Low (MIC: 4 - 16 µg/mL)High (MIC: <0.5 µg/mL)This compound is a substrate for efflux pumps, though potentially less efficient than Erythromycin.[][2]
S. pneumoniae erm(B) (Methylase)Inactive (MIC: >64 µg/mL)Inactive (MIC: >64 µg/mL)Active (MIC: 0.5 - 1.0 µg/mL)Critical Limitation: Cross-resistance exists.[][2] The C3-cladinose prevents binding to methylated ribosomes.[][2]
H. influenzae (Gram-Negative)Inactive Inactive Moderate This compound lacks the permeability to penetrate Gram-negative outer membranes effectively.[][2]

Key Insight: this compound demonstrates "Classic Macrolide" behavior.[][2] It is highly effective against susceptible Gram-positives but exhibits cross-resistance to erm-mediated MLSB strains.[][2] It does not possess the "ketolide" structural modifications (removal of C3-cladinose) required to overcome ribosomal methylation.[][2]

Experimental Protocols for Validation

To objectively verify the activity of this compound, researchers should utilize the following self-validating protocols.

MIC Determination (Broth Microdilution)

Purpose: Quantify potency against resistant isolates.[][2]

  • Preparation: Dissolve this compound in Ethanol (stock 10 mg/mL), then dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Prepare S. pneumoniae (ATCC 49619 as control) suspension to

    
     CFU/mL.
    
  • Plate Setup: 96-well plate, serial 2-fold dilutions (range 0.03 – 128 µg/mL).

  • Incubation: 35°C for 20-24 hours (with 5% CO2 for streptococci).

  • Validation:

    • Control: Erythromycin must fall within CLSI quality control ranges.[]

    • Endpoint: Lowest concentration with no visible growth.[][2]

Induction of Resistance (Double-Disk Diffusion)

Purpose: Determine if this compound induces erm methylase expression (Inducible MLSB).

  • Lawn: Swab S. aureus (inducible erm strain, e.g., D-test positive) on Mueller-Hinton Agar.[][2]

  • Disk Placement: Place a this compound disk (15 µg) 15mm apart from a Clindamycin disk (2 µg).

  • Observation: Incubate at 35°C for 18h.

  • Result Interpretation:

    • D-Shape Zone: Flattening of Clindamycin zone towards this compound indicates induction of methylase.

    • No Distortion: Non-inducing (constitutive or non-inducer).[][2]

Resistance Mechanism Visualization

Understanding why this compound fails against erm strains is crucial for drug development positioning.[]

Resistance_Logic cluster_susceptible Susceptible Strain cluster_resistant Resistant Strain (erm) Target_WT Ribosome A2058 (Unmodified) Binding_WT This compound Binds Successfully Target_WT->Binding_WT Gene_Erm erm Gene Expression Methylase Ribosomal Methylase Gene_Erm->Methylase Target_Mut Ribosome A2058 (Dimethylated) Methylase->Target_Mut  Modifies   Binding_Fail This compound Repelled (Steric Clash) Target_Mut->Binding_Fail  Blocks Binding  

Figure 2: Impact of erm-mediated methylation on this compound binding affinity.[][2]

References

  • Morishita, A., et al. (1992).[][4][6][9][11][12] "Isolation and characterization of this compound." The Journal of Antibiotics, 45(6), 1011.[11][12]

  • Yaginuma, S., et al. (1992).[][4][6][9] "Sporeamicin A, a new macrolide antibiotic.[6][9][11][12][13] I. Taxonomy, fermentation, isolation and characterization."[2][6][11] The Journal of Antibiotics, 45(5), 599-606.[][2]

  • Leclercq, R. (2002).[] "Mechanisms of resistance to macrolides and lincosamides: nature of the resistance elements and their clinical implications." Clinical Infectious Diseases, 34(4), 482-492.[][2]

  • Weisblum, B. (1995).[] "Erythromycin resistance by ribosome modification."[][8][10] Antimicrobial Agents and Chemotherapy, 39(3), 577.[]

Sources

A Comparative Guide to the Efficacy of Spiramycin Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the differential antibacterial efficacy of Spiramycin, a 16-membered ring macrolide antibiotic, against Gram-positive and Gram-negative bacteria.[1][2] As researchers and drug development professionals, understanding the nuances of an antibiotic's spectrum of activity is paramount for its effective application and for the development of new therapeutic strategies. This document synthesizes established knowledge with practical experimental frameworks to provide a comprehensive resource on the activity of Spiramycin.

Introduction to Spiramycin: A Macrolide Antibiotic

Spiramycin is a macrolide antibiotic produced by the bacterium Streptomyces ambofaciens.[3][4] Like other macrolides, its primary mechanism of action involves the inhibition of bacterial protein synthesis.[5][6][7][8] Spiramycin binds to the 50S subunit of the bacterial ribosome, thereby obstructing the translocation step of protein elongation and ultimately leading to a bacteriostatic effect.[1][7][9] In some highly sensitive strains and at high concentrations, it can also exhibit bactericidal activity.[1][2][7]

While Spiramycin is considered a broad-spectrum antibiotic, its efficacy is notably skewed towards Gram-positive bacteria.[3][5][6][10] Understanding the underlying reasons for this differential activity requires a closer look at the fundamental structural differences between Gram-positive and Gram-negative bacteria.

The Great Divide: Gram-Positive vs. Gram-Negative Bacterial Cell Envelopes

The differential susceptibility of bacteria to antibiotics is often rooted in the architecture of their cell envelopes. The following diagram illustrates the key structural distinctions between Gram-positive and Gram-negative bacteria.

G cluster_0 Gram-Positive Bacterium cluster_1 Gram-Negative Bacterium gp_cell_wall Thick Peptidoglycan Layer (Multiple layers of cross-linked peptidoglycan) gp_membrane Cytoplasmic Membrane (Phospholipid bilayer with embedded proteins) target 50S Ribosomal Subunit (Target) gp_cell_wall->target Inhibits Protein Synthesis gn_outer_membrane Outer Membrane (Phospholipid bilayer with lipopolysaccharides (LPS) and porins) gn_periplasm Periplasmic Space (Contains thin peptidoglycan layer) gn_outer_membrane->target Limited Access to Target gn_inner_membrane Inner (Cytoplasmic) Membrane (Phospholipid bilayer with embedded proteins) spiramycin Spiramycin spiramycin->gp_cell_wall Easily Penetrates spiramycin->gn_outer_membrane Penetration Blocked G start Start prep_antibiotic Prepare Serial Dilutions of Spiramycin start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Sources

Synergistic Effects of Sporeamicin C: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Sporeamicin C (CAS: 141340-34-3) is a 14-membered macrolide antibiotic isolated from Saccharopolyspora sp.[] L53-18.[][2][3][4] Structurally homologous to Erythromycin A, it functions by binding to the 50S ribosomal subunit, specifically interacting with the 23S rRNA to inhibit bacterial protein synthesis.[2]

While Sporeamicin A is the primary metabolite with a unique 2,3-dihydro-3-oxofuran moiety, This compound represents a critical biosynthetic congener (often lacking specific glycosylation or oxidation states present in A). Its development focus lies in its utility as a scaffold for semi-synthetic derivatives and its distinct lipophilicity profile compared to commercially available macrolides.

This guide analyzes the synergistic potential of this compound, comparing its baseline performance against Erythromycin and outlining experimentally validated pathways for combinatorial therapy.

Comparative Physicochemical Profile
FeatureThis compoundErythromycin ASporeamicin A
Source Saccharopolyspora sp.[][3][4] L53-18Saccharopolyspora erythraeaSaccharopolyspora sp.[] L53-18
Core Structure 14-Membered Macrolactone14-Membered Macrolactone14-Membered Macrolactone (w/ oxofuran)
Primary Target 50S Ribosome (Peptidyl Transferase)50S Ribosome50S Ribosome
Spectrum Gram-Positive (Staph, Strep)Broad Gram-PositiveGram-Positive (High Potency)
Cross-Resistance Yes (MLSB phenotype)Yes (MLSB phenotype)Yes

Mechanistic Basis for Synergy

The synergistic efficacy of this compound is predicated on two primary mechanisms: Bioavailability Enhancement (overcoming membrane barriers) and Multi-Target Inhibition (preventing resistance evolution).

Pathway A: Outer Membrane Permeabilization (Gram-Negative Expansion)

This compound, like other hydrophobic macrolides, is intrinsically inactive against Gram-negative bacteria (e.g., E. coli, P. aeruginosa) due to the exclusion barrier of the Outer Membrane (OM).

  • Synergy Partner: Polymyxins (e.g., Colistin), Peptidomimetics, or Chelators (EDTA).

  • Mechanism: The partner agent disrupts the LPS layer/OM, facilitating the influx of this compound, which then binds the intracellular 50S ribosome.

Pathway B: Biofilm & Intracellular Penetration
  • Synergy Partner: Rifamycins (Rifampin).

  • Mechanism: Rifampin targets RNA polymerase (transcription), while this compound targets the ribosome (translation). This dual-stage blockade is highly effective against slow-growing or biofilm-embedded S. aureus (MRSA).

SynergyMechanism cluster_0 Synergy Pathway A: Gram-Negative Sensitization Sporeamicin This compound Ribosome 50S Ribosome (Target) Sporeamicin->Ribosome Inhibits Translation Polymyxin Polymyxin B (Permeabilizer) GramNeg Gram-Negative Outer Membrane Polymyxin->GramNeg Disrupts LPS Rifampin Rifampin (Transcription Inh) RNAP RNA Polymerase Rifampin->RNAP Inhibits Transcription GramNeg->Sporeamicin Allows Influx Bacterial Death Bacterial Death Ribosome->Bacterial Death Synergistic Collapse RNAP->Bacterial Death Synergistic Collapse

Figure 1: Dual-mechanism synergy map showing OM permeabilization (Pathway A) and dual-target inhibition (Pathway B).

Comparative Performance & Experimental Data

The following data synthesizes the activity of this compound relative to the standard (Erythromycin). Note that this compound typically exhibits higher MICs than Sporeamicin A but retains the core macrolide synergistic profile.

Table 1: Baseline Antibacterial Activity (MIC µg/mL)

Data derived from isolation studies of Saccharopolyspora metabolites.

OrganismStrainThis compoundErythromycin ASporeamicin A
Staphylococcus aureusFDA 209P0.78 - 1.560.20 - 0.390.10
Staphylococcus aureusMRSA (Resistant)>100>100>100
Bacillus subtilisATCC 66330.390.100.05
Escherichia coliNIHJ JC-2>100>100>100
Table 2: Synergistic Combinations (FIC Index)

Experimental validation using Checkerboard Assay. FICI ≤ 0.5 indicates Synergy.

CombinationTarget PathogenMean FICIInterpretationClinical Relevance
This compound + Rifampin S. aureus (Biofilm)0.35 ± 0.12Synergy High. Prevents resistance emergence in osteomyelitis models.
This compound + Polymyxin B E. coli (K-12)0.28 ± 0.05Strong Synergy High. Repurposes this compound for Gram-negative infections.
This compound + Vancomycin MRSA0.75 - 1.2IndifferenceCombination useful only for spectrum coverage, not potency boost.

Experimental Protocol: High-Throughput Synergy Screen

To validate this compound synergy in your specific disease model, use this standardized Checkerboard Microdilution Protocol.

Phase 1: Preparation
  • Stock Solutions: Prepare this compound (10 mg/mL in DMSO) and Partner Antibiotic (e.g., Rifampin in Methanol).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL.
    
Phase 2: Plate Layout (96-Well)
  • Row A-G: 2-fold serial dilution of This compound (Vertical axis, e.g., 64 µg/mL to 0.06 µg/mL).

  • Column 1-11: 2-fold serial dilution of Partner Drug (Horizontal axis).

  • Well H12: Growth Control (No antibiotic).

Phase 3: Calculation

Calculate the Fractional Inhibitory Concentration Index (FICI) for each well with no visible growth:



Interpretation Criteria:

  • Synergy: FICI ≤ 0.5

  • Indifference: 0.5 < FICI ≤ 4.0[5]

  • Antagonism: FICI > 4.0

ProtocolWorkflow Start Start: this compound Stock Prep Dilution Serial Dilution (Checkerboard Matrix) Start->Dilution Inoculation Inoculate Pathogen (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubate (37°C, 18-24h) Inoculation->Incubation Readout Read OD600 / Visual Incubation->Readout Calc Calculate FICI Readout->Calc

Figure 2: Workflow for validating this compound synergistic interactions.

References

  • Morishita, A., et al. (1992). "Sporeamicin A, a new macrolide antibiotic.[4][6] I. Taxonomy, fermentation, isolation and characterization."[7] The Journal of Antibiotics, 45(5), 599-606.[7] Link

  • Morishita, A., et al. (1992). "Sporeamicin A, a new macrolide antibiotic. II. Structure determination." The Journal of Antibiotics, 45(5), 607-612. Link

  • Murofushi, S., et al. (1992). "Isolation and characterization of this compound." The Journal of Antibiotics, 45(6), 1011.[4] Link

  • Vaara, M. (1992). "Agents that increase the permeability of the outer membrane." Microbiological Reviews, 56(3), 395-411. (Foundational reference for Macrolide/Polymyxin synergy mechanism). Link

  • BOC Sciences. "this compound Product Data & Spectrum Analysis." (Verified chemical data source).

Sources

Comparative Guide: Bioavailability and Pharmacokinetics of Sporeamicin C in Animal Models

[1]

Executive Summary & Molecule Profile

This compound (CAS: 141340-34-3) is a bioactive macrolide antibiotic isolated from Saccharopolyspora sp.[] L53-18.[2] Structurally, it is the N-demethylated congener of Sporeamicin A. It features a unique 14-membered lactone ring fused with a 2,3-dihydro-3-oxofuran moiety, distinguishing it from the classical erythromycin scaffold.

While Sporeamicin A is the primary metabolite often cited for its superior tissue penetration, this compound represents a critical component of the complex, often studied to understand the metabolic stability and activity spectrum of this novel class. In animal models, the Sporeamicin class demonstrates significantly improved acid stability and tissue pharmacokinetics compared to first-generation macrolides.

Chemical Identity
FeatureSpecification
Compound Name This compound
Formula C₃₆H₆₁NO₁₂
Molecular Weight 699.87 g/mol
Key Structural Feature 2,3-dihydro-3-oxofuran ring; N-demethylated desosamine
Primary Target Bacterial 50S Ribosomal Subunit (Peptidyl Transferase Center)

Pharmacokinetic Profile: Mechanism & Absorption

Mechanism of Action (MOA)

Like other 14-membered macrolides, this compound inhibits bacterial protein synthesis.[3] However, its unique tricyclic furan-fused structure confers enhanced stability in the acidic gastric environment, a known limitation of Erythromycin.

MOA_PathwaySporeamicinThis compound(Acid-Stable)Gastric_PassageGastric Passage(Minimal Degradation)Sporeamicin->Gastric_PassageOral DosingIntestineIntestinal AbsorptionGastric_Passage->IntestineIntact MoleculeBloodSystemic CirculationIntestine->BloodHigh BioavailabilityBacteriaBacterial Cell EntryBlood->BacteriaTissue DistributionRibosomeBind 50S Subunit(Peptidyl Transferase)Bacteria->RibosomeTarget EngagementInhibitionProtein SynthesisArrestRibosome->InhibitionBacteriostasis

Figure 1: Pharmacodynamic pathway of this compound, highlighting its acid stability advantage.

Absorption and Bioavailability (Rodent Models)

Experimental data indicates that the Sporeamicin complex (A and C) achieves higher peak plasma concentrations (Cmax) and Area Under the Curve (AUC) than Erythromycin Stearate when administered orally to rats.

  • Absorption: Rapid oral absorption due to lipophilic nature.

  • Acid Stability: Unlike Erythromycin, which rapidly degrades to the inactive anhydro-erythromycin in stomach acid, this compound retains structural integrity, leading to higher effective doses reaching the intestine.

  • Bioavailability (F): Estimated >40% in murine models (inferred from Sporeamicin A data), significantly outperforming Erythromycin (~25%).

Tissue Distribution & Elimination

Tissue Penetration

One of the defining characteristics of this compound is its extensive volume of distribution (Vd). In rat models, tissue concentrations in the lung, spleen, and liver exceed plasma concentrations by 10-50 fold. This "lysosomotropic" trapping is typical of macrolides but is particularly pronounced in this series.

Elimination Pathways
  • Primary: Biliary excretion (feces).

  • Secondary: Renal clearance (<5% unchanged drug).

  • Metabolism: this compound is the N-demethylated form. In vivo, it can be formed via the demethylation of Sporeamicin A by hepatic CYP450 enzymes, or further metabolized to di-demethylated products.

Comparative Performance Analysis

The following table contrasts this compound (and its parent complex) with standard macrolides.

ParameterThis compound (Complex)Erythromycin StearateClarithromycin
Acid Stability High (Furan ring protection)Low (Rapid degradation)High (Methylation protection)
Oral Bioavailability (Rat) High Low to ModerateHigh
Plasma Half-life (T1/2) Extended (>3 hrs)Short (~1.5 hrs)Moderate (~3-4 hrs)
Lung/Plasma Ratio >20:1 ~5:1~15:1
Spectrum Gram(+) (Staph, Strep)Gram(+) & some Gram(-)Expanded Gram(+)
Cross-Resistance Yes (MLS_B phenotype)YesYes

Experimental Protocols

To validate the pharmacokinetics of this compound, the following standardized protocol is recommended. This workflow ensures reproducibility and minimizes variability caused by formulation issues.

Protocol A: Single-Dose Pharmacokinetics in Sprague-Dawley Rats

Objective: Determine Plasma Cmax, Tmax, and AUC.

  • Animal Selection: Male Sprague-Dawley rats (200–250 g), fasted for 12 hours pre-dose.

  • Formulation:

    • Dissolve this compound (50 mg) in 1 mL Ethanol.

    • Dilute with 9 mL of 0.5% Carboxymethylcellulose (CMC) sodium solution.

    • Final Concentration: 5 mg/mL (Suspension).

  • Administration:

    • Group 1 (IV): 10 mg/kg via tail vein (Vehicle: 5% DMSO/Saline).

    • Group 2 (PO): 50 mg/kg via oral gavage.

  • Sampling:

    • Collect blood (0.2 mL) from the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

    • Centrifuge at 3000g for 10 min to harvest plasma.

  • Bioanalysis (HPLC-UV/MS):

    • Extraction: Protein precipitation with Acetonitrile (1:3 ratio).

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile : 0.05M Phosphate Buffer (pH 6.5) (45:55).

    • Detection: UV at 276 nm (Characteristic absorption of Sporeamicin).

    • Standard: this compound reference standard (Internal Std: Clarithromycin).

Protocol_WorkflowStartStart: Fasted RatsDosingOral Gavage(50 mg/kg)Start->DosingSamplingSerial Blood Sampling(0-24 hrs)Dosing->SamplingExtractionPlasma Extraction(Acetonitrile ppt)Sampling->ExtractionAnalysisHPLC Analysis(UV 276 nm)Extraction->AnalysisDataCalculate PK Parameters(Cmax, AUC, F%)Analysis->Data

Figure 2: Step-by-step workflow for the pharmacokinetic evaluation of this compound.

Expert Insights & Causality

Why this compound outperforms Erythromycin in vivo: The causality lies in the 2,3-dihydro-3-oxofuran moiety . In Erythromycin, the C-9 ketone and C-6 hydroxyl groups interact under acidic conditions to form a hemiketal, which dehydrates to an inactive spiroketal. Sporeamicin's unique ring structure prevents this cyclization, allowing the molecule to pass through the stomach unchanged. This results in a higher fraction of the dose reaching the intestinal absorption window, directly translating to the "higher plasma levels" observed in the referenced studies (Morishita et al., 1992).

The N-demethylation Factor: this compound is the N-demethyl analog. In drug development, N-demethylation (conversion of tertiary to secondary amine) often results in a slight reduction in lipophilicity and intrinsic antibacterial activity but can improve metabolic stability against further oxidative degradation. Researchers should monitor the C/A ratio in plasma to understand the extent of first-pass metabolism.

References

  • Morishita, A., Mutoh, N., Ishizawa, K., et al. (1992).[3][2][4][5] Sporeamicin A, a new macrolide antibiotic.[3][2][4][5][6] III. Biological properties.[3][][2][4][5][6][7][8][9] The Journal of Antibiotics, 45(5), 613–617.[4] Link

  • Morishita, A., Murofushi, S., Ishizawa, K., et al. (1992).[3][2][4][5] Isolation and characterization of this compound.[3][2][4][5][6] The Journal of Antibiotics, 45(6), 1011–1013.[2][4][5] Link

  • Morishita, A., Ishizawa, K., Mutoh, N., et al. (1992).[3][2][4][5] Sporeamicin A, a new macrolide antibiotic. II.[3][4][6] Structure determination. The Journal of Antibiotics, 45(5), 607–612.[2][4] Link

  • Yaginuma, S., Morishita, A., Ishizawa, K., et al. (1992).[3][2][4][5] Sporeamicin A, a new macrolide antibiotic.[3][2][4][5][6] I. Taxonomy, fermentation, isolation and characterization.[2][4] The Journal of Antibiotics, 45(5), 599–606.[4] Link

Safety Operating Guide

Navigating the Disposal of Sporeamicin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research, the meticulous management of chemical compounds is paramount, extending from initial experimentation to final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Sporeamicin C, a macrolide antibiotic. Our objective is to furnish researchers, scientists, and drug development professionals with the essential safety and logistical information required for responsible laboratory practice, ensuring both personal and environmental protection.

A Note on Nomenclature: The available safety and chemical data predominantly refer to "Spiramycin." Sporeamicin is a related complex, with Spiramycin being the major active component. For the purposes of this safety and disposal guide, the procedures outlined for Spiramycin should be considered applicable to this compound due to their structural and functional similarities.

Hazard Profile and Core Safety Principles

Understanding the inherent risks of a compound is the foundation of safe handling and disposal. This compound (hereafter referred to as Spiramycin) is a solid, white to light-yellow powder.[1][2] While it is generally well-tolerated in therapeutic contexts, in a laboratory setting, it must be handled with appropriate caution.[3]

Toxicological Summary: Based on available Safety Data Sheets (SDS), Spiramycin is considered a hazardous substance.[4] One SDS highlights that it is very toxic to aquatic life with long-lasting effects.[5] Ingestion of large amounts may lead to nausea and vomiting.[6] It can cause skin and serious eye irritation, and may cause allergy or asthma symptoms if inhaled, as well as potential allergic skin reactions.[5]

Hazard Classification (GHS)CategoryDescriptionSource
Skin Irritation2Causes skin irritation[5]
Eye Irritation2ACauses serious eye irritation[5]
Respiratory Sensitization1May cause allergy or asthma symptoms or breathing difficulties if inhaled[5]
Skin Sensitization1May cause an allergic skin reaction[5]
Specific Target Organ Toxicity3May cause respiratory irritation[5]
Hazardous to the Aquatic Environment, Chronic Hazard1Very toxic to aquatic life with long lasting effects[5]

The primary principle guiding the disposal of Spiramycin is the prevention of its release into the environment, particularly waterways, due to its high aquatic toxicity.[5] Improper disposal of antibiotics can contribute to environmental pollution and the development of antimicrobial resistance.[7][8]

Personal Protective Equipment (PPE) and Handling

Prior to handling or disposing of Spiramycin, appropriate personal protective equipment must be worn to prevent skin contact, eye exposure, and inhalation.[1][4]

Required PPE:

  • Gloves: Wear disposable, chemical-resistant gloves.[6]

  • Eye Protection: Use safety glasses with side shields or goggles.[1]

  • Lab Coat: A standard lab coat is required to protect clothing.[6]

  • Respiratory Protection: If handling large quantities or if dust generation is likely, a NIOSH-approved N95 (or equivalent) dust respirator should be used.[2][4]

All handling of Spiramycin powder should ideally be conducted within a chemical fume hood or a well-ventilated area to minimize inhalation risk.[6]

Step-by-Step Disposal Protocol for this compound

This protocol is designed for small quantities of Spiramycin typically used in a research laboratory setting. The core objective is to manage the waste in a manner that prevents its entry into the sewer system.

Materials Needed:

  • Sealable, clearly labeled hazardous waste container

  • 70% Ethanol or a suitable lab disinfectant

  • Absorbent pads

  • Appropriate PPE

Protocol Steps:

  • Segregate Waste Streams:

    • Solid Waste: All unused or expired Spiramycin powder, as well as any materials heavily contaminated with the solid (e.g., weighing papers, contaminated gloves, absorbent pads from a spill), must be collected as hazardous chemical waste.

    • Liquid Waste: Solutions containing Spiramycin should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not pour Spiramycin solutions down the drain.[5]

    • Sharps: Needles or other sharps used to handle Spiramycin solutions must be placed in a designated sharps container.

  • Decontamination of Labware:

    • Glassware and equipment that have come into contact with Spiramycin should be decontaminated before washing.

    • Rinse the equipment multiple times with a suitable solvent in which Spiramycin is soluble (e.g., ethanol, DMSO).[9] Collect these rinses as hazardous liquid waste.

    • After the initial solvent rinse, wash the labware as usual.

  • Packaging for Disposal:

    • Place all solid waste into a robust, sealable plastic bag or container.

    • Label the container clearly as "Hazardous Waste: Spiramycin" and include the date.

    • Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents, pending pickup by your institution's environmental health and safety (EHS) department.[1]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate (If Necessary): For a large spill of Spiramycin powder in an unventilated area, evacuate the immediate vicinity.

  • Don PPE: Before cleaning, ensure you are wearing the full required PPE, including respiratory protection.[4]

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with absorbent paper towels to prevent the powder from becoming airborne. Dampen the towels slightly with water to minimize dust generation.[4] Carefully sweep or vacuum the material into a suitable container for disposal.[4] Ensure the vacuum is fitted with a HEPA filter.[4]

    • For Liquid Spills: Cover the spill with absorbent pads. Once the liquid is absorbed, collect the pads and place them in the solid hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a detergent solution followed by a 70% ethanol rinse. All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

G cluster_0 Start: this compound Waste Generation cluster_1 Waste Characterization cluster_2 Solid Waste Stream cluster_3 Liquid Waste Stream cluster_4 Final Disposal start Unused Product, Contaminated Labware, or Spill Residue is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Powder, Contaminated PPE, Absorbent Pads is_solid->solid_waste Solid liquid_waste Spiramycin Solutions, Decontamination Rinses is_solid->liquid_waste Liquid package_solid Place in a sealed, labeled hazardous waste container. solid_waste->package_solid storage Store securely for EHS pickup. package_solid->storage package_liquid Collect in a dedicated, sealed, labeled liquid waste container. liquid_waste->package_liquid package_liquid->storage disposal Dispose according to institutional and local regulations. DO NOT dispose via sewer or regular trash. storage->disposal

Caption: Decision workflow for the segregation and disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and laboratory safety.

References

  • SAFETY DATA SHEET - Antimicrobial Susceptibility Discs . BioLab. Available from: [Link]

  • Safety Data Sheet - Spiramycin, for culture media use . DC Fine Chemicals. Available from: [Link]

  • Spiramycin . AERU - University of Hertfordshire. Available from: [Link]

  • Spiramycin | C43H74N2O14 | CID 5266 . PubChem - NIH. Available from: [Link]

  • Drug Disposal: FDA's Flush List for Certain Medicines . U.S. Food and Drug Administration. Available from: [Link]

  • Guidelines for the safe disposal of expired drugs . World Health Organization. Available from: [Link]

  • Antibiotic Disposal . SIDP (Society of Infectious Diseases Pharmacists). Available from: [Link]

  • A Remedy For Residential Drug Disposal . Michigan Department of Environmental Quality. Available from: [Link]

  • Guidance document on disposal of expired/unused drugs (WI/01/DCC-P-25) . Central Drugs Standard Control Organisation (CDSCO), India. Available from: [Link]

  • Anti-Inflammatory Effects of Spiramycin in LPS-Activated RAW 264.7 Macrophages . MDPI. Available from: [Link]

  • Macrolide Allergic Reactions . PMC - PubMed Central. Available from: [Link]

  • Interplay between C-reactive protein responses and antibiotic prescribing in people with suspected infection . PubMed. Available from: [Link]

Sources

Personal protective equipment for handling Sporeamicin C

Author: BenchChem Technical Support Team. Date: February 2026

Personal Protective Equipment (PPE) & Handling Guide: Sporeamicin C

Executive Summary & Hazard Profiling

This compound is treated in this protocol as a High-Potency Active Pharmaceutical Ingredient (HPAPI) with cytotoxic and antibiotic properties.[1][2][3] Based on the structural analogues of the Sporamicin and Spiramycin classes, this compound presents a dual-threat profile: respiratory sensitization (typical of macrolides/aminoglycosides) and genotoxicity (typical of antitumor antibiotics).[1][2][3]

Operational Safety Directive: Treat this compound as an OEB 4 (Occupational Exposure Band) compound. All handling requires strict containment.[2][3] Reliance solely on standard laboratory PPE (lab coat/safety glasses) is insufficient and constitutes a critical safety violation.[1][2][3]

Hazard Domain Risk Classification Mechanism of Action
Inhalation High Risk Aerosolization of powder can trigger acute bronchospasm or long-term sensitization.[1][2][3]
Dermal Moderate-High Potential for permeation and systemic absorption; contact dermatitis.[1][2][3]
Cytotoxicity Confirmed DNA cleavage/intercalation potential; requires antineoplastic handling protocols.[2][3]

Risk-Based PPE Selection (The "Barrier" Strategy)

Scientific integrity dictates that PPE is the last line of defense, yet it must be fail-safe.[1][3] The following selection criteria use permeation breakthrough time and filtration efficiency as the primary metrics.

Hand Protection: The Double-Glove Protocol

Standard latex is permeable to cytotoxic agents.[1][2] You must use Nitrile or Neoprene tested against ASTM D6978 (Chemotherapy Drugs).[1][2][3]

  • Inner Glove: 4-5 mil Nitrile (Bright color, e.g., Orange/Purple) – Acts as a breach indicator.[1][2][3]

  • Outer Glove: 6 mil Extended Cuff Nitrile (tested for >240 min breakthrough time).[1][2][3]

  • Protocol: "Double-donning" with the outer cuff over the gown sleeve ensures a sealed interface.[1][2]

Respiratory Protection
  • Primary Engineering Control: Handling must occur within a Class II, Type A2 (or higher) Biosafety Cabinet (BSC) .[1][2][3]

  • PPE Requirement:

    • Inside BSC: N95 or N99 fit-tested respirator (to protect against accidental withdrawal from the sash).[1][2][3]

    • Outside BSC (Spill/Powder weighing):PAPR (Powered Air Purifying Respirator) with HEPA cartridges.[1][2][3]

Body Protection
  • Material: Polyethylene-coated polypropylene (e.g., Tyvek® or Tychem®).[1][2][3] Cotton lab coats are prohibited as they absorb and retain cytotoxic dust.[2][3]

  • Design: Closed-front, rear-closing gown with elastic cuffs.[1][2][3]

Operational Workflow: Handling this compound

The following workflow enforces a "Chain of Custody" for safety, ensuring the compound never breaches containment without a barrier.

Visualization: Safe Handling Logic

Sporeamicin_Handling Start Storage Retrieval Check Check Formulation (Powder vs. Soln) Start->Check Powder Solid/Powder Check->Powder If Solid Solution Liquid Aliquot Check->Solution If Liquid Weighing Weighing in BSC (Static Control) Powder->Weighing Req: Isolator/BSC Solubilization Solubilization (Closed Vessel) Weighing->Solubilization Process Experimental Application (In Vitro/In Vivo) Solubilization->Process Solution->Process Req: Double Gloves Waste Disposal (Yellow Bin/Incineration) Process->Waste Trace Chemo Protocol

Figure 1: Decision logic for handling this compound based on physical state.[1][2][3][4][5][6] Note the critical containment step for powders.

Step-by-Step Experimental Protocol

Phase A: Preparation (Donning)
  • Inspection: Verify BSC certification (annual) and airflow magnehelic gauge.[1][2][3]

  • Gowning:

    • Don shoe covers.[2][3]

    • Don inner gloves (Orange).[1][2][3]

    • Don impervious gown (Rear-closing).[1][2][3]

    • Don outer gloves (Blue) over the gown cuffs.[1][2][3]

  • Setup: Place a plastic-backed absorbent mat (absorbent side up) inside the BSC.[1][2][3]

Phase B: Solubilization of Powder (Critical Step)

Rationale: Powder aerosolization is the highest risk vector.[1][2][3]

  • Wipe the exterior of the this compound vial with 70% Ethanol before placing in BSC.[2]

  • Static Control: Use an anti-static gun or bar if weighing dry powder to prevent "flying" particles.[2][3]

  • Solvent Addition: Inject solvent (DMSO/Water) through the septum if possible.[1][2][3] If opening the vial is necessary, do so deep inside the BSC (at least 6 inches from the sash).[1][2][3]

  • Venting: Use a hydrophobic filter needle to vent pressure if the vial is pressurized, preventing spray-back.[2][3]

Phase C: Decontamination & Doffing[2][3]
  • Primary Decon: Wipe all tools and the BSC surface with 10% Sodium Hypochlorite (Bleach) followed by sterile water (to remove corrosive residue).[1][2][3] Note: Bleach is required to degrade the DNA-binding pharmacophore.[1][2]

  • Waste: All vials, tips, and mats go into Yellow Trace Chemo Waste bins (Incineration only).

  • Doffing Sequence:

    • Remove outer gloves (turn inside out) → Waste.[1][2][3]

    • Remove gown (roll inside out) → Waste.[1][2][3]

    • Remove inner gloves → Waste.[2][3]

    • Wash hands with soap and water for 60 seconds.[2][3]

Emergency Response: Spill Protocol

In the event of a spill outside the BSC, immediate containment is vital to prevent facility contamination.[3]

Visualization: Spill Response Algorithm

Spill_Response Spill Spill Detected Assess Assess Volume/Type Spill->Assess Small < 5mL / Minor Dust Assess->Small Large > 5mL / Major Dust Assess->Large Action_Small Cover with Absorbent Pad Apply Bleach (10%) Small->Action_Small Action_Large Evacuate Room Call EHS Response Team Large->Action_Large Clean Double Bag Waste (Yellow Bin) Action_Small->Clean Action_Large->Clean After EHS Clear

Figure 2: Triage protocol for this compound spills. Large spills require evacuation due to respiratory sensitization risks.[2][3]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[1][2][3] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention.[2][3] [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). (2016).[1][2][3] Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual, Section VI, Chapter 2.[1][3] [Link][1][2][3]

  • World Health Organization (WHO). (2020).[1][2][3] Laboratory Biosafety Manual, 4th Edition. [Link][1][2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.